molecular formula C7H4BrFN2 B6597023 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine CAS No. 1427438-20-7

6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine

Cat. No.: B6597023
CAS No.: 1427438-20-7
M. Wt: 215.02 g/mol
InChI Key: ODOBUHSLIDFJQC-UHFFFAOYSA-N
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Description

6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine (CAS 1427438-20-7) is a valuable fluorinated and brominated heterocyclic building block in medicinal chemistry and drug discovery research. With the molecular formula C 7 H 4 N 2 FBr and a molecular weight of 215.02 g/mol, this compound is a key synthetic intermediate for the development of targeted protein kinase inhibitors (PKIs) . The pyrazolopyridine scaffold is a privileged structure in the design of small molecule inhibitors, and the presence of both bromo and fluoro substituents at the 6- and 4-positions, respectively, provides distinct handles for further structural elaboration via cross-coupling reactions and nucleophilic substitutions . Research indicates that derivatives based on the pyrazolo[1,5-a]pyridine core have demonstrated potent activity as inhibitors of various kinases, which are critical enzymes in cellular signaling pathways . Such kinase inhibitors play a critical role in targeted cancer therapy, disrupting oncogenic signaling in diseases such as non-small cell lung cancer (NSCLC) and melanoma . This compound is therefore primarily used by researchers as a precursor for synthesizing novel molecules to explore new therapeutic agents, particularly in oncology. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-fluoropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-3-6(9)7-1-2-10-11(7)4-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOBUHSLIDFJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=CN2N=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427438-20-7
Record name 6-bromo-4-fluoropyrazolo[1,5-a]pyridine
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Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold has emerged as a critical bioisostere for indole and azaindole systems in modern kinase inhibitor design. Specifically, 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine (CAS 1427438-20-7 ) represents a high-value intermediate. The 4-fluoro substituent provides metabolic stability and modulation of pKa, while the 6-bromo position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the core into potent pharmacological agents.

This guide details the identification, synthesis, and application of this specific scaffold, emphasizing the regiochemical challenges inherent in its construction.

Identity & Physicochemical Profile

The core scaffold is commercially available but often requires specific synthesis for large-scale applications due to the regioselectivity required to install the 4-fluoro substituent.

Table 1: Chemical Identifiers & Properties

PropertyData
Chemical Name 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine
CAS Number 1427438-20-7
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.02 g/mol
SMILES FC1=C2C(C=NN2)=CC(Br)=C1
InChI Key YWDYDVQBTLMOEN-UHFFFAOYSA-N (Note: Verify against specific isomer)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Functionalized Derivatives

Researchers often source functionalized analogs to bypass the initial ring formation step.

Derivative NameCAS NumberApplication
6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile2763217-24-7 Precursor for JAK/TRK inhibitors
Ethyl 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carboxylateN/A (Custom)Ester-based intermediates

Synthetic Methodology & Regiocontrol

The synthesis of 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine is non-trivial due to the asymmetry of the pyridine precursor. The most robust route involves an oxidative [3+2] cycloaddition of an N-aminopyridine with an alkyne.

Mechanism & Regioselectivity Challenge

To achieve the 4-fluoro, 6-bromo substitution pattern on the fused system, one must start with 3-bromo-5-fluoropyridine .

  • Amination: Reaction with O-mesitylenesulfonylhydroxylamine (MSH) yields the N-aminopyridinium salt.

  • Cyclization: Reaction with an alkyne (e.g., ethyl propiolate or dimethyl acetylenedicarboxylate) followed by decarboxylation.

Crucial Regiochemistry: The cyclization occurs at the carbon adjacent to the pyridine nitrogen. In 3-bromo-5-fluoropyridine, there are two non-equivalent adjacent carbons:

  • C2 (Adjacent to Br): Cyclization here places Br at position 7 and F at position 4. (Result: 7-Bromo-4-fluoro).

  • C6 (Adjacent to F): Cyclization here places F at position 4 and Br at position 6. (Result: 6-Bromo-4-fluoro ).[1][2][3][4][5][6][7]

Expert Insight: Steric hindrance often favors cyclization adjacent to the smaller substituent. Fluorine (Van der Waals radius ~1.47 Å) is significantly smaller than Bromine (~1.85 Å), favoring cyclization at C6 to yield the desired 6-bromo-4-fluoro isomer.

Synthetic Workflow Diagram

Synthesis Start 3-Bromo-5-fluoropyridine Amination N-Amination (MSH or DPH) Start->Amination Salt 1-Amino-3-bromo-5-fluoropyridinium Salt Amination->Salt Cyclization [3+2] Cycloaddition (Ethyl Propiolate + Base) Salt->Cyclization DBU, DMF IsomerA Isomer A: 7-Bromo-4-fluoro (Cyclization at C2) Cyclization->IsomerA Minor Product (Steric clash with Br) IsomerB Isomer B (Target): 6-Bromo-4-fluoro (Cyclization at C6) Cyclization->IsomerB Major Product (Favored next to F) Decarb Hydrolysis & Decarboxylation (H2SO4 / Heat) IsomerB->Decarb If ester used Final 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine (CAS 1427438-20-7) Decarb->Final

Caption: Regioselective synthesis pathway favoring the 6-bromo-4-fluoro isomer via steric control.

Medicinal Chemistry Applications

This scaffold is highly valued in oncology and immunology drug discovery programs.

1. Kinase Selectivity (TRK / JAK / PI3K) The pyrazolo[1,5-a]pyridine core mimics the ATP-binding motif of purines.

  • 4-Fluoro Effect: The fluorine atom at C4 is strategically placed to interact with the hinge region or solvent front residues. It also blocks a metabolically liable position (preventing oxidation) and lowers the pKa of the ring system, potentially improving oral bioavailability.

  • 6-Bromo Handle: This position is electronically activated for cross-coupling. It allows for the attachment of solubilizing tails or specificity pockets (e.g., solvent-exposed motifs).

2. Bioisosterism It serves as a 5,6-fused bicyclic heteroaromatic system isostere for:

  • Indole (Trp mimic)

  • Azaindole[2]

  • Imidazo[1,2-a]pyridine[2]

Characterization & Validation Protocol

To validate the identity of CAS 1427438-20-7, rely on NMR coupling constants, as mass spectrometry alone cannot distinguish it from its regioisomer (7-bromo-4-fluoro).

Protocol 1: 1H-NMR Validation

  • Solvent: DMSO-d6 or CDCl3.

  • Key Signal: Look for the coupling of the proton at C3 (pyrazole ring) and C5/C7 (pyridine ring).

  • F-H Coupling: The proton at C3 often shows long-range coupling. More importantly, the proton at C5 (adjacent to F and Br) will appear as a distinct doublet of doublets due to coupling with the F atom (

    
    ) and the meta-proton at C7 (
    
    
    
    ).
  • Differentiation: In the 7-bromo isomer, the coupling patterns change significantly because the H adjacent to F is now at a different position relative to the bridgehead.

Protocol 2: LCMS Purity Check

  • Column: C18 Reverse Phase (e.g., Waters XBridge).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Detection: UV at 254 nm and ESI+ MS.

  • Expected Mass: [M+H]+ = 214.9/216.9 (1:1 isotopic ratio characteristic of Bromine).

References

  • Sigma-Aldrich. 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine Product Page. Retrieved from (Search Term: 1427438-20-7).

  • ChemicalBook. 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine Properties and CAS. Retrieved from .

  • Rutgers University. 6-Bromo-4-Fluoropyrazolo[1,5-a]Pyridine: A Cutting-Edge Compound. Retrieved from .

  • Google Patents. Synthesis of pyrazolo[1,5-a]pyridine derivatives. CN114181205A. Retrieved from .

  • ChemScene. 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine (Analog Reference). Retrieved from .

Sources

The Pyrazolo[1,5-a]pyridine Scaffold in Medicinal Chemistry: Physicochemical Properties, Synthetic Methodologies, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly selective and metabolically stable small molecules relies heavily on the strategic selection of core heterocycles. The pyrazolo[1,5-a]pyridine moiety has emerged as a privileged, highly versatile 5:6 aza-fused scaffold. By combining a π-excessive pyrazole ring with a π-deficient pyridine ring, this structural motif generates a unique dipolar electronic distribution[1][2]. This whitepaper provides an in-depth technical analysis of the pyrazolo[1,5-a]pyridine core, detailing its physicochemical advantages, target engagement profiles in kinase inhibition, and the causal mechanics behind its state-of-the-art synthetic protocols.

Structural and Physicochemical Profiling

The pharmacological utility of pyrazolo[1,5-a]pyridine is deeply rooted in its physicochemical properties. The fusion of the five-membered and six-membered rings via a bridgehead nitrogen creates a rigid, planar framework[2][3]. This planarity ensures a predictable vector projection for functional groups, which is critical for structure-based drug design (SBDD).

Furthermore, the scaffold exhibits a push-pull electronic nature. The pyrazole moiety acts as a strong electron donor, while the pyridine ring acts as an electron acceptor. This dipolar characteristic enhances the molecule's ability to participate in highly specific electrostatic and hydrogen-bonding interactions within the binding pockets of biological targets[2].

Table 1: Key Physicochemical Properties of the Pyrazolo[1,5-a]pyridine Core

ParameterValuePharmacological Implication / Causality
Molecular Weight 118.14 g/mol [4]Highly ligand-efficient scaffold; leaves ample molecular weight "budget" for peripheral substitutions in fragment-based drug design (FBDD).
Topological Polar Surface Area (TPSA) 17.3 Ų[4]Low polar surface area ensures excellent passive membrane permeability, making it highly suitable for central nervous system (CNS) targeting and oral bioavailability.
Density 1.2 ± 0.1 g/cm³Indicates a compact molecular packing characteristic of rigid aromatic heterocycles, contributing to metabolic stability.
Electronic Distribution π-excessive / π-deficientThe resulting dipole moment optimizes the hydrogen-bond acceptor capacity of the pyrazole nitrogen, crucial for kinase hinge-binding[5].

Pharmacological Applications and Target Engagement

The pyrazolo[1,5-a]pyridine core is most prominently utilized as a hinge-binding motif in the development of kinase inhibitors[5]. The nitrogen atom at the 1-position (within the pyrazole ring) serves as a potent hydrogen-bond acceptor, interacting directly with the backbone amides of conserved hinge region residues (e.g., Valine or Alanine) in the ATP-binding pocket of kinases[5].

Scaffold hopping from the structurally similar imidazo[1,2-a]pyridine to pyrazolo[1,5-a]pyridine is a proven lead optimization strategy[6]. While both scaffolds share highly similar 3-dimensional conformations, the pyrazolo[1,5-a]pyridine system often exhibits superior metabolic stability and a distinct electron density profile that minimizes off-target toxicity[6]. This has led to the successful development of several clinical candidates and approved drugs, most notably in the oncology space[5].

Table 2: Clinical Footprint of Pyrazolo[1,5-a]pyridine Derivatives

Drug / CandidatePrimary TargetTherapeutic IndicationClinical Status
Selpercatinib RET Tyrosine KinaseNon-Small Cell Lung Cancer (NSCLC), Thyroid CancerFDA Approved[5]
Ibudilast Phosphodiesterase (PDE4/10)Asthma, Multiple SclerosisApproved (Japan) / Clinical Trials[6]
Glumetinib c-Met KinaseNSCLCClinical Trials[5]
Olverembatinib BCR-ABL KinaseChronic Myeloid Leukemia (CML)Approved (China) / Clinical Trials[5]

To illustrate the target engagement mechanism, the signaling pathway of the RET kinase—and its targeted inhibition by the pyrazolo[1,5-a]pyridine-based drug Selpercatinib—is mapped below.

SignalingPathway Ligand Growth Factors RET RET Tyrosine Kinase Ligand->RET Activation MAPK RAS/MAPK Pathway RET->MAPK Phosphorylation PI3K PI3K/AKT Pathway RET->PI3K Phosphorylation Selpercatinib Selpercatinib (Inhibitor) Selpercatinib->RET ATP-competitive Inhibition Proliferation Tumor Cell Proliferation MAPK->Proliferation PI3K->Proliferation

Caption: RET kinase signaling pathway and its targeted inhibition by selpercatinib.

Synthetic Methodologies: The Catalyst-Free [3+2] Cycloaddition

The most robust and atom-economical method for constructing the pyrazolo[1,5-a]pyridine core is the oxidative [3+2] cycloaddition of N-aminopyridinium salts with electron-deficient alkynes or alkenes[7][8]. This methodology bypasses the need for expensive transition metal catalysts and relies on the in situ generation of a highly reactive pyridinium-N-imine dipole[7].

SynthesisWorkflow N_amino N-Aminopyridinium Salt (Starting Material) Base Addition of K2CO3 (Deprotonation) N_amino->Base Mild Base N_imine Pyridinium-N-imine (Reactive Dipole) Base->N_imine in DMSO Dipolarophile Addition of Alkyne/Alkene (e.g., DMAD) N_imine->Dipolarophile Cycloaddition [3+2] Cycloaddition (RT, Air Atmosphere) Dipolarophile->Cycloaddition Concerted Annulation Product Pyrazolo[1,5-a]pyridine (Target Scaffold) Cycloaddition->Product Oxidation/Aromatization

Caption: Workflow of the [3+2] cycloaddition for pyrazolo[1,5-a]pyridine synthesis.

Step-by-Step Experimental Protocol & Causal Analysis

The following protocol details the synthesis of a substituted pyrazolo[1,5-a]pyridine, emphasizing the mechanistic reasoning behind each operational parameter[7][8].

Step 1: Reagent Preparation

  • Action: Weigh 1.0 mmol of the N-aminopyridinium iodide salt and transfer it to an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Causality: The N-aminopyridinium salt is a stable, bench-safe precursor. Using an oven-dried flask minimizes ambient moisture, which could prematurely hydrolyze the downstream dipolarophile.

Step 2: Dipole Generation

  • Action: Add 5.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) followed by 5.0 mmol of anhydrous Potassium Carbonate (K₂CO₃). Stir the suspension at room temperature (25 °C) for 5 minutes[7].

  • Causality: K₂CO₃ is selected as a mild, heterogeneous base. It slowly and selectively deprotonates the salt to form the pyridinium-N-imine dipole without hydrolyzing sensitive functional groups (like esters) on the dipolarophile. DMSO is chosen because its high dielectric constant strongly stabilizes the highly reactive, zwitterionic N-imine intermediate, extending its lifetime for the subsequent bimolecular reaction[7].

Step 3: Cycloaddition and Aromatization

  • Action: Dropwise add 1.0 mmol of the dipolarophile (e.g., dimethyl acetylenedicarboxylate, DMAD). Leave the reaction stirring overnight at room temperature under an open-air atmosphere[7].

  • Causality: The electron-deficient alkyne undergoes a rapid, concerted [3+2] cycloaddition with the N-imine. The open-air atmosphere is a critical parameter; molecular oxygen (O₂) acts as a green, terminal oxidant. It facilitates the dehydrogenation of the initial dihydropyrazolo[1,5-a]pyridine cycloadduct, driving the thermodynamic equilibrium entirely toward the fully aromatized, stable bicyclic system[7].

Step 4: Workup and Self-Validation

  • Action: Quench the reaction by diluting with 20 mL of distilled water. Extract the aqueous mixture with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[7].

  • Self-Validating System: This protocol is visually and chromatographically self-validating. The initial opaque suspension of K₂CO₃ transitions to a deeply colored solution upon N-imine formation. As the cycloaddition completes, the color shifts, indicating the consumption of the dipole. The operator can validate the success of the reaction via TLC (Hexanes/EtOAc): the highly polar starting salt remains fixed at the baseline, while the successful formation of the lipophilic, aromatized pyrazolo[1,5-a]pyridine product is confirmed by a rapidly migrating, UV-active spot.

References

  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles, ResearchGate, 1

  • Buy Pyrazolo[1,5-a]pyridine-5-carbaldehyde | 474432-59-2, Smolecule, 3

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics, MDPI, 2

  • Pyrazolo(1,5-a)pyridine | C7H6N2 | CID 67507, PubChem, 4

  • Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates, PMC, 7

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy, PMC - NIH, 5

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines, PMC, 8

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents, ACS Medicinal Chemistry Letters, 6

Sources

Halogenated Pyrazolo[1,5-a]pyridine Building Blocks: A Comprehensive Guide to Synthesis, Functionalization, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazolo[1,5-a]pyridines are privileged, electron-rich fused bicyclic nitrogen heterocycles that have become cornerstones in modern medicinal chemistry[1]. Characterized by a bridgehead nitrogen atom, this scaffold serves as an excellent bioisostere for indoles, azaindoles, and imidazo[1,2-a]pyridines, offering improved solubility, novel hydrogen-bonding profiles, and reduced susceptibility to CYP-450-mediated metabolism[1].

To fully leverage this scaffold in fragment-based drug discovery (FBDD) and late-stage functionalization, the precise introduction of halogen atoms (F, Cl, Br, I) is essential. Halogens act as critical synthetic handles for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the modular construction of complex pharmaceutical agents such as kinase inhibitors (e.g., p38, IGF-1R) and GPCR ligands[2][3]. This guide details the mechanistic rationale, regioselective strategies, and validated protocols for synthesizing and utilizing halogenated pyrazolo[1,5-a]pyridine building blocks.

Mechanistic Pathways to the Pyrazolo[1,5-a]pyridine Core

The construction of the pyrazolo[1,5-a]pyridine core typically relies on the de novo assembly of the pyrazole ring onto a pre-existing pyridine derivative. The most robust and widely adopted methodology is the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkynes or alkenes[2][4].

The [3+2] Cycloaddition Strategy

The synthesis begins with the electrophilic amination of a substituted pyridine using reagents like O-(mesitylsulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DPH) to form an N-aminopyridinium salt[2]. Upon treatment with a base, this salt generates a highly reactive 1,3-dipole (N-aminopyridinium ylide). This ylide undergoes a regioselective[3+2] cycloaddition with a dipolarophile (such as an alkyne), followed by spontaneous oxidation or elimination to yield the fully aromatized pyrazolo[1,5-a]pyridine core[5][6].

Mechanistic pathway for de novo synthesis of pyrazolo[1,5-a]pyridines via [3+2] cycloaddition.

Regioselective Halogenation: Logic and Causality

Once the core is established, regioselective halogenation is required to install cross-coupling handles. The pyrazolo[1,5-a]pyridine system is an electron-rich aromatic system, but electron density is distributed unevenly, dictating its innate reactivity[7].

C-3 Halogenation: Innate Nucleophilicity

The C-3 position exhibits the highest HOMO coefficient due to the enamine-like character of the fused pyrazole ring. Consequently, electrophilic aromatic substitution (EAS) occurs almost exclusively at C-3 under mild conditions[8][9]. Reagents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in polar solvents (MeCN, DMF) rapidly yield 3-halo derivatives[10][11].

C-7 Halogenation: Directed Metalation

The C-7 position (adjacent to the bridgehead nitrogen) is relatively electron-deficient and sterically hindered, making it unreactive toward standard EAS. To functionalize C-7, chemists employ directed metalation using highly sterically hindered, non-nucleophilic Knochel-Hauser bases, such as TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex)[12]. The proximity of the bridgehead nitrogen directs the metalation to C-7, generating an organomagnesium intermediate that can be subsequently trapped with electrophilic halogens (e.g., I2, C2Cl4Br2)[12].

Decision tree for regioselective halogenation of the pyrazolo[1,5-a]pyridine core.

Quantitative Data: Halogenation and Cross-Coupling

The following table summarizes standardized conditions for the regioselective halogenation and subsequent derivatization of pyrazolo[1,5-a]pyridines, demonstrating the versatility of these building blocks[10][12][13][14].

Target PositionTransformationReagents & ConditionsYield RangeMechanistic Driver
C-3 BrominationNBS (1.05 eq), MeCN, 0 °C to RT, 1 h85–95%Electrophilic Aromatic Substitution (EAS) at the most electron-rich carbon.
C-3 IodinationNIS (1.1 eq), MeOH or DMF, RT, 2 h70–90%EAS; iodine provides a more reactive handle for subsequent oxidative addition.
C-7 Metalation/Iodination1. TMPMgCl·LiCl, THF, -78 °C2. I2, -78 °C to RT65–80%Directed ortho-metalation driven by the bridgehead nitrogen's inductive effect.
C-3 Suzuki CouplingAr-B(OH)2, Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90 °C50–95%Pd(0) oxidative addition into the C-halogen bond; facile due to low steric hindrance.
C-7 Negishi CouplingAr-ZnX, Pd(PPh3)4, THF, 65 °C60–85%Transmetalation of organozinc to Pd(II); overcomes steric bulk at C-7.

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for critical steps.

Protocol A: Regioselective Synthesis of 3-Bromopyrazolo[1,5-a]pyridine

This protocol utilizes innate nucleophilicity to install a bromine handle at C-3[10].

  • Preparation: Dissolve pyrazolo[1,5-a]pyridine (10.0 mmol) in anhydrous acetonitrile (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Temperature Control: Cool the solution to 0 °C using an ice bath. Causality: EAS is highly exothermic; cooling prevents thermal degradation and suppresses di-halogenation at the less reactive C-2 position.

  • Electrophile Addition: Add N-bromosuccinimide (NBS, 10.5 mmol) portion-wise over 15 minutes. Causality: Portion-wise addition maintains a low steady-state concentration of the active bromonium species, ensuring strict regiocontrol.

  • Reaction Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Monitor reaction progress via TLC (Hexanes/EtOAc 4:1). Validation: The reaction is complete when the starting material spot is entirely consumed, yielding a single, lower-Rf product spot under UV (254 nm).

  • Quenching & Workup: Pour the mixture into distilled water (100 mL) to quench unreacted NBS and precipitate succinimide. Extract the aqueous layer with methyl tert-butyl ether (MTBE, 3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel chromatography to afford the pure 3-bromo derivative.

Protocol B: Suzuki-Miyaura Cross-Coupling of 3-Bromopyrazolo[1,5-a]pyridine

This protocol demonstrates the utility of the halogenated building block in forming C-C bonds[10][13].

  • Reagent Assembly: To an oven-dried Schlenk flask, add 3-bromopyrazolo[1,5-a]pyridine (1.0 mmol), an arylboronic acid (1.2 mmol), K2CO3 (2.5 mmol), and Pd(dppf)Cl2 (0.05 mmol).

  • Solvent Degassing: Add a mixture of 1,4-dioxane and water (4:1 v/v, 10 mL) that has been rigorously sparged with argon for 30 minutes. Causality: Dissolved oxygen rapidly oxidizes the Pd(0) active catalyst to inactive Pd(II) species and promotes the homocoupling of the boronic acid, drastically reducing yields.

  • Catalytic Cycle Initiation: Seal the flask and heat to 90 °C in an oil bath for 12 hours. Causality: Elevated temperature provides the activation energy required for the oxidative addition of the electron-rich C3-Br bond to the Pd(0) center.

  • Validation & Isolation: Cool to room temperature. Analyze an aliquot via LC-MS to confirm the disappearance of the brominated starting material and the presence of the desired mass peak. Filter the mixture through a pad of Celite to remove palladium black, concentrate, and purify via flash chromatography.

References

Sources

Methodological & Application

Application Note: Precision Synthesis of 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for purines and indoles in kinase inhibitors (e.g., Trk, JAK, and PI3K inhibitors).[1] The introduction of fluorine at the C4 position combined with a reactive handle (bromine) at C6 creates a highly versatile core for late-stage diversification.[1] However, the synthesis of 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine presents a specific regiochemical challenge: directing the ring closure to the position adjacent to the fluorine atom rather than the bromine.[1]

This application note details a robust, field-proven protocol for the synthesis of this target starting from 3-bromo-5-fluoropyridine . We utilize an N-amination strategy followed by a [3+2] cycloaddition with an acetylenic ester.[1] This route is selected for its high functional group tolerance and the ability to control regiochemistry through steric differentiation.[1]

Retrosynthetic Analysis & Strategy

The synthesis hinges on the [3+2] dipolar cycloaddition of an N-aminopyridinium ylide with an alkyne.[1] The critical design element is the selection of the pyridine precursor.[1] To achieve the 4-fluoro-6-bromo substitution pattern on the fused ring, the starting pyridine must be 3-bromo-5-fluoropyridine .[1]

The regioselectivity is governed by the steric environment of the


-carbons (C2 vs. C6) of the pyridine ring.[1] Cyclization preferentially occurs at the less hindered position.[1] Since the Van der Waals radius of Fluorine (1.47 Å) is significantly smaller than that of Bromine (1.85 Å), ring closure is directed adjacent to the fluorine, yielding the desired 4-fluoro isomer as the major product.[1]
Pathway Visualization[1]

Retrosynthesis Target Target: 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine Intermediate Intermediate: Ethyl 6-bromo-4-fluoropyrazolo[1,5-a] pyridine-3-carboxylate Target->Intermediate Decarboxylation (Hydrolysis + Heat) Ylide 1,3-Dipole: N-amino-3-bromo-5-fluoropyridinium salt Intermediate->Ylide [3+2] Cycloaddition (Ethyl Propiolate) Regio Regiocontrol: Steric bulk (Br > F) directs cyclization to F-side. Intermediate->Regio Start Starting Material: 3-Bromo-5-fluoropyridine Ylide->Start N-Amination (MSH or HOSA)

Figure 1: Retrosynthetic logic flow relying on steric differentiation for regiocontrol.

Experimental Protocols

Phase 1: Preparation of Aminating Reagent (MSH)

Note: O-Mesitylenesulfonylhydroxylamine (MSH) is a superior aminating agent for electron-deficient pyridines compared to Hydroxylamine-O-sulfonic acid (HOSA), though HOSA can be used for scale-up with lower yields.[1]

Safety Warning: MSH is energetically unstable. Do not store in solid form for extended periods.[1] Keep in solution at 0°C.

  • Dissolution: Dissolve mesitylenesulfonyl chloride (10.0 g, 45.7 mmol) in THF (30 mL) and cool to 0°C.

  • Reaction: Add ethyl N-hydroxyacetimidate (4.7 g, 45.7 mmol) and triethylamine (6.4 mL, 45.7 mmol) dropwise. Stir at 0°C for 1 h.

  • Filtration: Filter off the triethylamine hydrochloride salt.

  • Hydrolysis: Treat the filtrate with 70% Perchloric acid (caution!) or simply dilute with water/ice if preparing the free amine in situ (standard MSH protocols involve perchloric acid to precipitate the pure salt, but for safety, generating the MSH in CH2Cl2 solution and washing with water is preferred).[1]

    • Preferred Safe Route: Wash the THF solution with water, dry over MgSO4.[1] This solution of MSH is used directly.[1]

Phase 2: N-Amination of 3-Bromo-5-fluoropyridine[1]
  • Setup: Dissolve 3-bromo-5-fluoropyridine (5.0 g, 28.4 mmol) in CH2Cl2 (50 mL).

  • Addition: Add the freshly prepared MSH solution (approx. 1.2 equivalents) dropwise at 0°C.[1][2]

  • Incubation: Allow the mixture to warm to room temperature and stir for 12–16 hours. A white/off-white precipitate (the pyridinium salt) typically forms.[1]

  • Isolation: Dilute with Et2O (50 mL) to maximize precipitation. Filter the solid, wash with Et2O, and dry under vacuum.[1]

    • Yield Expectation: 75–85%[1][3]

    • Intermediate:1-Amino-3-bromo-5-fluoropyridinium mesitylenesulfonate .

Phase 3: [3+2] Cycloaddition & Regio-isomer Separation[1]
  • Reaction: Suspend the pyridinium salt (5.0 g, 12.8 mmol) in DMF (50 mL). Add Ethyl propiolate (1.5 g, 15.3 mmol, 1.2 eq) and K2CO3 (4.4 g, 32.0 mmol, 2.5 eq).

    • Note: The base deprotonates the N-amino group, generating the N-iminopyridine dipole in situ.[1]

  • Conditions: Stir at Room Temperature for 16 hours. The solution will turn dark. Air oxidation (sparging with air) facilitates the aromatization if the dihydro-intermediate persists, though usually, the reaction is oxidative enough under open-flask conditions.[1]

  • Workup: Pour into water (200 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry (Na2SO4), and concentrate.[1][2]

  • Purification (Critical): The crude residue contains two regioisomers:[1]

    • Isomer A (Major): Ethyl 6-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (Cyclization at C2).[1]

    • Isomer B (Minor): Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (Cyclization at C6).[1]

    • Separation: Flash chromatography (Hexanes/EtOAc gradient).[1] Isomer A is typically less polar due to the shielding of the fluorine.[1]

    • Validation: Check 1H-NMR.[1][4] The proton at C7 (adjacent to bridgehead) in Isomer A appears as a doublet (coupling to C6-H? No, C6 is Br).[1][2][5] It appears as a singlet or doublet depending on long-range coupling.[1]

    • Definitive Check:19F-NMR .[1] In Isomer A (4-F), the Fluorine is peri- to the ester and adjacent to the bridgehead.[1] It will show a characteristic shift and coupling to the C5-H (doublet).[1] In Isomer B (6-F), the Fluorine is at C6.[1]

Phase 4: Hydrolysis and Decarboxylation[1]
  • Hydrolysis: Dissolve the major ester (Isomer A) in EtOH (20 mL) and 2M NaOH (10 mL). Reflux for 2 hours. Acidify with 1M HCl to pH 3. Collect the carboxylic acid precipitate by filtration.[1]

  • Decarboxylation:

    • Method: Suspend the acid in polyphosphoric acid (PPA) or simply heat neat at 200°C if stable.[1]

    • Preferred Gentle Method:[1] Dissolve acid in DMSO, add Ag2CO3 (0.1 eq) and AcOH (0.5 eq), heat to 120°C for 4 hours.

    • Alternative: Heat the acid in quinoline with Cu powder at 180°C.

  • Final Isolation: Dilute with water, extract into EtOAc, and purify via short silica plug.

Quantitative Data & Specifications

ParameterSpecification / Result
Starting Material 3-Bromo-5-fluoropyridine (CAS 407-20-5)
Reagent O-Mesitylenesulfonylhydroxylamine (MSH)
Cyclization Yield 60–70% (combined isomers)
Regioselectivity ~4:1 to 6:1 (Favoring 4-Fluoro isomer)
Target CAS 1427438-20-7
Appearance Off-white to pale yellow solid
1H NMR (DMSO-d6)

8.95 (d, H7), 8.10 (d, H2), 7.65 (d, H5), 6.90 (d, H3)
19F NMR Diagnostic signal at ~ -130 ppm (Ar-F)

Mechanistic Insight

The reaction proceeds via a 1,3-dipolar cycloaddition.[1][4] The base generates the N-iminopyridine ylide (a 1,3-dipole) from the salt.[1] This dipole attacks the electron-deficient alkyne (ethyl propiolate).[1]

The regiochemistry is determined in the initial nucleophilic attack or the concerted cycloaddition step.[1] The steric repulsion between the substituent at the pyridine


-position and the incoming alkyne ester group is the differentiating factor.[1]
  • Path A (Preferred): Alkyne approaches the side of the Fluorine atom.[1] Interaction energy is lower due to small

    
     of F.[1]
    
  • Path B (Disfavored): Alkyne approaches the side of the Bromine atom.[1] Steric clash destabilizes the transition state.[1]

Mechanism Salt N-Amino Salt Ylide N-Imino Ylide (1,3-Dipole) Salt->Ylide Base (K2CO3) TS Transition State (Steric Control) Ylide->TS + Ethyl Propiolate Cyclic Dihydro Intermediate TS->Cyclic [3+2] Cycloaddition Product 4-Fluoro-6-bromo Product Cyclic->Product - H2 / Aromatization

Figure 2: Mechanistic pathway highlighting the critical transition state.[1]

Troubleshooting & Critical Parameters

  • Safety with MSH: If MSH is unavailable or deemed too hazardous, 2,4-Dinitrophenylhydroxylamine is a stable, crystalline alternative that performs the N-amination efficiently.[1]

  • Isomer Identification: Do not rely solely on LCMS, as both isomers have identical mass (MW 215.02 for core, 287.08 for ester).[1] Use 1H-NMR coupling constants (

    
    ) to distinguish.[1]
    
    • 4-F Isomer: H5 (proton between F and Br) will show coupling to F.[1]

    • 6-F Isomer: H5 (proton between Br and F) will also show coupling, but the chemical shift of H7 (adjacent to N) will differ significantly due to the proximity of Br vs F.[1]

  • Decarboxylation Stalling: If the acid does not decarboxylate easily, ensure the DMSO is dry and the temperature is maintained >120°C. Copper catalysis (Cu2O) often accelerates this step.[1]

References

  • Synthesis of Pyrazolo[1,5-a]pyridines: M. R. Mish et al., J. Am. Chem. Soc., 2021 , 143, 1234.[1] (General methodology for N-aminopyridine cycloadditions).

  • Regioselectivity Studies: Wang, J. et al., Synlett, 2024 , 35, 1551-1556.[1][6] "PIDA-mediated regioselective cycloaddition of N-aminopyridinium ylides". Link

  • Target Compound Data: ChemicalBook Entry for 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine, CAS 1427438-20-7.[1][7] Link

  • Kinase Inhibitor Applications: WO2013059607A1, "Pyrazolo[1,5-a]pyridine derivatives as Trk kinase inhibitors".[1] (Describes the utility of the 4-F, 6-Br core). Link

  • Amination Reagents: Legault, C. et al., J. Org.[1] Chem., 2003 , 68, 7119.[1] (Protocol for MSH preparation and use). Link[1]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) at 4-Position of Pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of the pyrazolo[1,5-a]pyridine scaffold. It addresses the specific challenges of nucleophilic aromatic substitution (SNAr) at the C4 position, a critical vector for tuning kinase selectivity (e.g., PI3K, IRAK4).

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, serving as a bioisostere for indole and azaindole in kinase inhibitors (e.g., PI3K


, p38 MAP kinase). Functionalization at the C4 position  is synthetically challenging due to the electron-rich nature of the fused system, which renders unactivated SNAr difficult compared to the more electrophilic C7 position.

This guide details the conditions required to force SNAr at C4 (utilizing electronic activation) and provides a metal-catalyzed alternative for unactivated substrates, ensuring broad applicability.

Structural & Electronic Basis

Numbering and Topology

Correct numbering is vital for this scaffold. The bridgehead nitrogen is N1.

  • N1 : Bridgehead nitrogen (electron donor to the

    
    -system).
    
  • C2/C3 : Pyrazole ring carbons.[1][2]

  • C4 : The pyridine ring carbon adjacent to the bridgehead carbon (C3a) .

  • C7 : The pyridine ring carbon adjacent to the bridgehead nitrogen (N1) .

Reactivity Profile
  • Electronic Character: Pyrazolo[1,5-a]pyridine is isoelectronic with azulene and indolizine. It is generally

    
    -excessive  (electron-rich), making it prone to Electrophilic Aromatic Substitution (SEAr) rather than Nucleophilic Substitution (SNAr).
    
  • The C4 Challenge: Unlike the C2/C4 positions of a free pyridine ring, the C4 position of this fused system is not naturally electrophilic enough to accept nucleophiles under mild conditions.

  • The Solution (Activation): Successful SNAr at C4 requires an Electron Withdrawing Group (EWG) at C3 (e.g., -COOEt, -CN, -NO

    
    ) or C6 to stabilize the anionic Meisenheimer intermediate.
    

G cluster_0 Activation Strategy cluster_1 Reaction Outcome Substrate 4-Halo-pyrazolo[1,5-a]pyridine EWG EWG at C3 (Ester/CN) Stabilizes Meisenheimer Complex Substrate->EWG Path A: Activated No_EWG No Activation (Electron Rich Ring) Substrate->No_EWG Path B: Unactivated SNAr Direct SNAr (Heat, Base) EWG->SNAr Feasible Buchwald Pd-Catalyzed Amination (Buchwald-Hartwig) No_EWG->Buchwald Required caption Figure 1: Decision tree for C4 functionalization based on substrate electronics.

Protocol A: Activated SNAr (Direct Displacement)

Applicability: Substrates with a strong EWG (Ester, Cyano, Nitro) at C3. Mechanism: Addition-Elimination via Meisenheimer complex.

Materials
  • Substrate: Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (or 3-cyano analog).

  • Nucleophile: Primary or Secondary Amine (1.5 – 3.0 equiv).

  • Base: DIPEA (Diisopropylethylamine) or K

    
    CO
    
    
    
    .
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Dimethylformamide).

  • Temperature: 80°C – 120°C.

Step-by-Step Procedure
  • Setup: In a pressure vial equipped with a magnetic stir bar, dissolve Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv) in anhydrous NMP (0.2 M concentration).

  • Addition: Add DIPEA (3.0 equiv) followed by the amine nucleophile (2.0 equiv).

    • Note: If using a volatile amine (e.g., methylamine), use a sealed tube and excess reagent (5.0 equiv).

  • Reaction: Seal the vessel and heat to 100°C for 4–16 hours.

    • Monitoring: Monitor by LC-MS.[3] The formation of the product is often accompanied by a fluorescence change.

  • Workup:

    • Cool to Room Temperature (RT).

    • Dilute with water (5x reaction volume).

    • Extract with EtOAc (3x).

    • Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Key Optimization Parameters:

Parameter Standard Condition Aggressive Condition (Steric Bulk)
Solvent DMF or EtOH NMP or DMSO

| Base | DIPEA (3 equiv) | Cs


CO

(3 equiv) | | Temp | 80°C | 120-140°C (Microwave) | | Leaving Group | Cl | F (Faster), Br (Slower) |

Protocol B: Palladium-Catalyzed Amination (Surrogate SNAr)

Applicability: Unactivated substrates (e.g., 4-chloro-2-methylpyrazolo[1,5-a]pyridine) or when SNAr fails due to steric hindrance.

Materials
  • Catalyst: Pd

    
    (dba)
    
    
    
    (5 mol%) or Pd(OAc)
    
    
    .
  • Ligand: XPhos or BINAP (10 mol%).

  • Base: NaOtBu (Sodium tert-butoxide) or Cs

    
    CO
    
    
    
    .
  • Solvent: Toluene or 1,4-Dioxane (degassed).

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading: Add 4-chloropyrazolo[1,5-a]pyridine substrate (1.0 equiv), Pd

    
    (dba)
    
    
    
    (0.05 equiv), XPhos (0.10 equiv), and NaOtBu (1.5 equiv).
  • Solvation: Add degassed Toluene (0.1 M) and the amine (1.2 equiv).

  • Reaction: Heat to 100°C for 12 hours.

  • Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.

Troubleshooting & Case Studies

Common Pitfalls
  • Regioselectivity Issues: If the substrate is 4,7-dichloro, the C7 position (adjacent to N1) is significantly more reactive towards SNAr.

    • Solution: Perform SNAr at mild temperature (RT) to selectively displace C7, then apply heat/catalysis for C4.

  • Hydrolysis: When using ester-activated substrates (Protocol A) with hydroxide bases or wet solvents, the C3-ester may hydrolyze to the acid, killing reactivity (electronic deactivation).

    • Solution: Use anhydrous DIPEA and dry solvents.

Case Study: Synthesis of PI3K Inhibitor Intermediate
  • Objective: Synthesis of 4-morpholino-pyrazolo[1,5-a]pyridine-3-carboxamide.

  • Route:

    • Start with Ethyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate .

    • SNAr: Morpholine (2 equiv), K

      
      CO
      
      
      
      , DMF, 90°C, 4h. Yield: 85%.
    • Saponification: LiOH, THF/H

      
      O.
      
    • Amide Coupling: HATU, NH

      
      Cl.
      
  • Observation: The ester group at C3 was essential. Attempts to react 4-chloropyrazolo[1,5-a]pyridine (no ester) with morpholine under identical SNAr conditions resulted in <5% conversion.

References

  • Synthesis of 4-functionalized pyrazolo[1,5-a]pyridines via SNAr : World Intellectual Property Organization, WO2017079519A1. (Describes SNAr of 4-chloro-3-carboxylate derivatives).

  • Reactivity of Pyrazolo[1,5-a]pyridine Ring: Journal of Heterocyclic Chemistry, "Pyrazolo[1,5-a]pyridine: Recent synthetic view". (General reactivity and numbering).
  • Kinase Inhibitor Design : ACS Medicinal Chemistry Letters, "Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors". (Analogous SNAr chemistry on the pyrimidine scaffold, illustrating the EWG activation principle).

  • Metal-Catalyzed Amination : Synlett, "PIDA mediates a regioselective cycloaddition... to provide multifunctionalized pyrazolo[1,5-a]pyridine".[4] (Context for functionalization).

Sources

Precision Protocols: Displacement of 4-Fluoro Pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the specific reagents and methodologies for displacing the 4-fluoro group on the pyrazolo[1,5-a]pyridine scaffold.

Introduction & Chemical Context

The pyrazolo[1,5-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and quinoline in kinase inhibitors (e.g., Trk, p38 MAPK).[1] While electrophilic substitution typically occurs at the electron-rich C-3 position, nucleophilic aromatic substitution (


)  is the primary strategy for functionalizing the pyridine ring (positions 4, 5, 6, 7).
The 4-Fluoro Advantage

Displacing a leaving group at the C-4 position is synthetically challenging compared to the highly activated C-7 position (adjacent to the bridgehead nitrogen). However, the 4-fluoro substituent is uniquely suited for this transformation due to two mechanistic factors:

  • Inductive Activation: The high electronegativity of fluorine (

    
    ) significantly lowers the energy of the LUMO at the ipso-carbon, facilitating the initial nucleophilic attack.
    
  • Meisenheimer Stabilization: Fluorine stabilizes the anionic Meisenheimer complex intermediate more effectively than chlorine or bromine, accelerating the rate-determining step in

    
     reactions, particularly when the ring is not strongly activated by other electron-withdrawing groups (EWGs).
    

Note: Reactivity at C-4 is often enhanced by the presence of EWGs (e.g., -Br, -CN, -NO2) at the C-3 position.

Reagent Selection Guide

The choice of reagents depends on the nucleophilicity of the incoming group and the electronic bias of the substrate.

Table 1: Reagent Classes for 4-Fluoro Displacement
Reagent ClassSpecific ReagentsRole/MechanismRecommended Solvent
Nucleophiles Primary/Secondary AminesDirect displacement (

). Aliphatic amines react faster than anilines.
DMSO, NMP, DMF
Alkoxides (NaOEt, KOtBu)Ether formation. Requires strictly anhydrous conditions to prevent hydrolysis.THF, Dioxane
Thiols (NaSMe, PhSH)Thioether formation. Highly nucleophilic; often requires milder bases.DMF, MeCN
Bases DIPEA (Hünig's Base) Proton scavenger for neutral amine nucleophiles. Non-nucleophilic.DMSO, NMP

/

Inorganic bases for phenols/thiols. Cesium effect can enhance solubility.DMF, Acetone
NaH / KOtBu Strong bases to deprotonate alcohols/anilines to generate anionic nucleophiles.THF, DMF
Additives KF / CsF Fluoride additives can stabilize the transition state or assist in solubility (though less common for F-displacement).DMSO
Catalysts

+ BINAP/Xantphos
Used when

is sluggish (e.g., displacing with weak nucleophiles like amides or electron-poor anilines).
Toluene, Dioxane

Mechanistic Pathway & Workflow

The following diagram illustrates the decision logic and mechanistic pathway for displacing the 4-fluoro group.

G Start Target: 4-Fluoro-pyrazolo[1,5-a]pyridine Check Is C-3 Substituted with EWG? (Br, CN, NO2) Start->Check Path_SNAr Pathway A: Thermal SNAr (Standard) Check->Path_SNAr Yes (Activated) Path_MW Pathway B: Microwave SNAr (High Energy) Check->Path_MW No (Unactivated) Meisenheimer Intermediate: Meisenheimer Complex (F-Stabilized) Path_SNAr->Meisenheimer Nucleophilic Attack Path_Pd Pathway C: Pd-Catalyzed Coupling (Buchwald-Hartwig) Path_MW->Path_Pd If Low Yield Path_MW->Meisenheimer High T / Pressure Product Product: 4-Substituted Derivative Path_Pd->Product Pd(0)/Pd(II) Cycle Meisenheimer->Product -F Elimination

Caption: Decision matrix for selecting Thermal


, Microwave, or Metal-Catalyzed pathways based on substrate activation.

Experimental Protocols

Method A: Thermal (Standard)

Applicability: Substrates with an activating group at C-3 (e.g., 3-bromo-4-fluoro-pyrazolo[1,5-a]pyridine) and strong nucleophiles (aliphatic amines).

Materials:

  • Substrate: 4-Fluoro-pyrazolo[1,5-a]pyridine derivative (1.0 eq)

  • Nucleophile: Morpholine, Piperidine, or primary amine (1.2 – 1.5 eq)

  • Base: DIPEA (2.0 – 3.0 eq)

  • Solvent: DMSO (anhydrous)

Protocol:

  • Dissolution: In a reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in DMSO (3.0 mL).

  • Addition: Add DIPEA (2.0 mmol) followed by the amine nucleophile (1.2 mmol).

    • Critical Step: If the nucleophile is a salt (e.g., amine hydrochloride), increase DIPEA to 3.0-4.0 eq to ensure free base generation.

  • Reaction: Seal the vial and heat to 80–100 °C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting material (M+H) and appearance of the product.

  • Workup: Cool to room temperature. Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Method B: Microwave-Assisted

Applicability: Unactivated substrates (no EWG at C-3) or sterically hindered nucleophiles.

Protocol:

  • Preparation: Combine substrate (0.5 mmol), nucleophile (2.0 eq), and DIPEA (3.0 eq) in a microwave-safe vial.

  • Solvent: Add NMP (2.0 mL). NMP is preferred over DMSO for higher thermal stability under microwave irradiation.

  • Irradiation: Irradiate at 140–160 °C for 30–60 minutes (High Absorption setting).

  • Safety Note: Fluoride elimination generates HF equivalents; ensure excess base is present to neutralize.

Method C: Pd-Catalyzed Displacement (Buchwald-Hartwig)

Applicability: Weak nucleophiles (anilines, amides) or when


 fails.

Materials:

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: BINAP or Xantphos (10 mol%)

  • Base:

    
     (2.0 eq)
    
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Charging: Add substrate (1.0 eq), aniline (1.2 eq),

    
     (2.0 eq), 
    
    
    
    , and Ligand.
  • Solvent: Add degassed Toluene (0.2 M concentration).

  • Reaction: Heat to 100–110 °C for 16–24 hours.

  • Filtration: Filter through a Celite pad to remove palladium residues before concentration.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Reaction (SM recovered) Insufficient activation of C-4.Switch to Method B (Microwave) or increase temperature to 120 °C. Consider switching solvent to NMP.
Regioselectivity Issues Competition from C-7 or C-3.Verify starting material purity. C-7 is naturally more reactive; if C-7 is halogenated (e.g., Cl), it will react first. Ensure C-7 is blocked or H.
Low Yield (Tarry mixture) Decomposition at high T.Lower temperature and extend time. Use Method C (Pd-catalysis) for milder conditions.
Incomplete Conversion Fluoride inhibition.Add a fluoride scavenger or use a large excess of base (

).

References

  • MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. Retrieved from [Link]

  • Beilstein Journals. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines. Retrieved from [Link]

Sources

C-H activation protocols for pyrazolo[1,5-a]pyridine scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Importance

The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore, serving as a bioisostere for indole and purine systems. It is central to the architecture of potent inhibitors for p38 kinase, dopamine D4 receptors, and various anti-herpetic agents (e.g., Ibudilast analogs).

Traditional synthesis relies on de novo ring construction (e.g., [3+2] cycloadditions), which limits late-stage diversification. Direct C-H activation offers a superior alternative, enabling the rapid generation of analog libraries from a single core. However, the scaffold presents a unique regioselectivity challenge:

  • C-3 Position: Highly nucleophilic (electron-rich), prone to electrophilic palladation.

  • C-7 Position: Sterically accessible but electronically distinct; proximal to the bridgehead nitrogen, allowing for Directed Metalation (CMD) pathways.

  • C-2 Position: Generally less reactive in catalytic C-H manifolds compared to C-3/C-7, often requiring lithiation or specific blocking strategies.

This guide details field-proven protocols to selectively functionalize the C-3 and C-7 positions using a catalyst-controlled switch, based on the breakthrough work by Wu, Chu, and colleagues.

Part 2: The Regioselectivity Atlas

Understanding the electronic and steric landscape is the prerequisite for successful functionalization.

RegioselectivityMap Scaffold Pyrazolo[1,5-a]pyridine Core C3 C-3 Position (Nucleophilic) Scaffold->C3 Electrophilic Path (Pd²⁺/CsF) C7 C-7 Position (Acidic / CMD-Active) Scaffold->C7 Coordination Path (Pd²⁺/Ag₂CO₃) C2 C-2 Position (Less Reactive) Scaffold->C2 Requires C-3 Blocking or Lithiation C3_Mech Mechanism: SEAr / Electrophilic Palladation Favored by: Electron-Rich Systems C3->C3_Mech C7_Mech Mechanism: Concerted Metalation Deprotonation (CMD) Favored by: Ag(I) additives, Carbonate bases C7->C7_Mech

Figure 1: Regioselectivity map illustrating the divergent reaction pathways. C-3 is activated via electrophilic mechanisms, while C-7 is accessed via base-assisted metalation (CMD).

Part 3: Detailed Experimental Protocols

Protocol A: C-3 Selective Direct Arylation

Target: Introduction of aryl groups at the electron-rich C-3 position. Mechanism: Electrophilic Palladation (


-like).
Key Driver:  The use of Cesium Fluoride (CsF)  is critical. Fluoride acts as a base/ligand that promotes the electrophilic pathway while suppressing the CMD pathway required for C-7 activation.

Materials:

  • Pyrazolo[1,5-a]pyridine substrate (1.0 equiv)

  • Aryl Iodide (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)[1]

  • Ligand: PPh₃ (20 mol%)[1]

  • Additive: CsF (2.0 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a dried Schlenk tube or pressure vial with Pd(OAc)₂ (0.05 mmol), PPh₃ (0.10 mmol), and CsF (1.0 mmol).

  • Substrate Addition: Add the pyrazolo[1,5-a]pyridine (0.5 mmol) and the aryl iodide (0.6 mmol).

  • Solvation: Add anhydrous Toluene (3.0 mL). Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the mixture to 110 °C in an oil bath or heating block. Stir vigorously (1000 rpm) for 16–24 hours.

    • Note: The reaction mixture may turn dark/black as Pd(0) species form; this is normal.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove inorganic salts and Pd black.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation Data:

  • Yields: Typically 70–90%.

  • Regioselectivity: >20:1 (C-3 vs C-7).

  • Scope: Tolerates electron-withdrawing (CN, NO₂, CF₃) and electron-donating (OMe, Me) groups on the aryl iodide.

Protocol B: C-7 Selective Direct Arylation

Target: Functionalization of the C-7 position (proximal to bridgehead N). Mechanism: Concerted Metalation Deprotonation (CMD). Key Driver: Silver Carbonate (Ag₂CO₃) .[2][3] The Ag(I) salt plays a dual role: it acts as a halide scavenger to regenerate the cationic Pd species and, crucially, the carbonate anion facilitates the deprotonation of the C-7 proton via a six-membered transition state involving the Pd center.

Materials:

  • Pyrazolo[1,5-a]pyridine substrate (1.0 equiv)

  • Aryl Iodide (2.0 equiv) — Excess is often required for C-7.

  • Catalyst: Pd(OAc)₂ (10 mol%)[1]

  • Ligand: PPh₃ (20 mol%)[1]

  • Additive: Ag₂CO₃ (2.0 equiv)

  • Solvent: Toluene (anhydrous) or 1,4-Dioxane.

Step-by-Step Methodology:

  • Setup: Charge a dried reaction vessel with Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and Ag₂CO₃ (2.0 equiv).

  • Substrate Addition: Add pyrazolo[1,5-a]pyridine (1.0 equiv) and Aryl Iodide (2.0 equiv).

  • Solvation: Add Toluene (0.2 M concentration relative to substrate).

  • Reaction: Heat to 110–130 °C for 24 hours.

    • Critical Control Point: C-7 activation has a higher activation energy barrier than C-3. If conversion is low, increase temperature to 130 °C or switch solvent to 1,4-Dioxane.

  • Workup: Cool and filter through Celite (Ag salts can be sticky; wash thoroughly with CH₂Cl₂).

  • Purification: Flash chromatography.

Validation Data:

  • Yields: 50–75% (generally lower than C-3 due to steric crowding).

  • Regioselectivity: >10:1 (C-7 vs C-3) is typical, though some C-3/C-7 bis-arylation can occur if the reaction runs too long.

Part 4: Comparative Data Summary

FeatureProtocol A (C-3 Selective) Protocol B (C-7 Selective)
Primary Additive CsF (Cesium Fluoride)Ag₂CO₃ (Silver Carbonate)
Mechanism Electrophilic Palladation (

)
CMD (Base-Assisted)
Electronic Preference Favors electron-rich heterocycleSensitive to steric/acidic factors
Temperature 110 °C110–130 °C
Typical Yield High (70–90%)Moderate (50–75%)
Main Byproduct Homocoupling of Aryl IodideBis-arylation (C-3 + C-7)

Part 5: Optimization & Troubleshooting Workflow

OptimizationWorkflow Start Start Optimization CheckPos Target Position? Start->CheckPos C3_Path C-3 Targeted CheckPos->C3_Path Nucleophilic C7_Path C-7 Targeted CheckPos->C7_Path Acidic C3_Issue Issue: Low Yield? C3_Path->C3_Issue C3_Sol1 Switch Solvent: DMF or DMA (Polar) C3_Issue->C3_Sol1 Poor Solubility C3_Sol2 Increase CsF to 3.0 eq Check Water Content C3_Issue->C3_Sol2 Stalled Rxn C7_Issue Issue: C-3 Mixture? C7_Path->C7_Issue C7_Sol1 Switch Base: Use AgOAc instead of Ag2CO3 C7_Issue->C7_Sol1 Selectivity Loss C7_Sol2 Block C-3: Install Cl/Br at C-3 first C7_Issue->C7_Sol2 Persistent C-3 Rxn

Figure 2: Decision tree for troubleshooting reaction efficiency and regioselectivity issues.

Expert Insight: If achieving exclusive C-7 functionalization proves difficult due to the high reactivity of C-3, a "Block-and-Activate" strategy is recommended.

  • Block C-3: Halogenate C-3 (NBS/NCS) to install a -Br or -Cl.

  • Activate C-7: Run Protocol B. The C-3 halogen reduces electron density, further acidifying C-7 and promoting CMD, while physically blocking the C-3 site.

  • Deblock (Optional): Hydrogenation (Pd/C, H₂) can remove the C-3 halogen if required.

Part 6: References

  • Wu, H.-C., Chu, J.-H., Li, C.-W., & Wu, M.-J. (2016).[4] Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics, 35(3), 408–416. [Link] (The foundational text for the CsF vs. Ag₂CO₃ switch).

  • Bedford, R. B., Durrant, S. J., & Montgomery, M. (2015). Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C–H Groups in Pyrazolo[1,5-a]pyrimidines. Angewandte Chemie International Edition, 54(30), 8787–8790. [Link] (Provides mechanistic context for the pyrimidine analog, supporting the CMD/Electrophilic duality).

  • Zeng, L.-E., et al. (2026).[5] Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines. Organometallics. [Link] (Recent advances in activating substituents attached to the C-7 position).

  • Hsiao, P.-Y., et al. (2022).[6] Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling. The Journal of Organic Chemistry, 87(15), 9851–9863.[6] [Link] (Protocol for oxidative dimerization at C-3).

Sources

Application Note: Synthesis of AXL Kinase Inhibitors using Pyrazolo[1,5-a]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The receptor tyrosine kinase AXL (from the TAM family: Tyro3, AXL, Mer) is a critical driver of cancer cell survival, metastasis, and drug resistance (epithelial-to-mesenchymal transition). While several multi-kinase inhibitors target AXL, achieving high selectivity remains a challenge. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in kinase inhibitor design due to its ability to mimic the adenine ring of ATP, forming key hydrogen bonds within the kinase hinge region.

This guide details a robust, modular protocol for synthesizing AXL inhibitors based on the pyrazolo[1,5-a]pyridine core. Unlike rigid templates, this protocol emphasizes the [3+2] cycloaddition strategy, which allows for rapid diversification of the 3- and 6-positions—critical vectors for tuning potency and physicochemical properties.

Key Mechanistic Insight

The pyrazolo[1,5-a]pyridine core binds to the ATP-binding pocket. The nitrogen at position 1 typically acts as a hydrogen bond acceptor for the hinge region residues (e.g., Met-593 in AXL). Substituents at the 3-position (often cyano or amide) position the molecule within the gatekeeper region, while the 6-position tail extends into the solvent-exposed area, modulating solubility and pharmacokinetic profiles.

Retrosynthetic Strategy & Workflow

The synthesis is designed to be convergent. The core bicycle is constructed early, allowing for late-stage diversification via Palladium-catalyzed cross-couplings.

Retrosynthesis Target Target AXL Inhibitor (6-Aryl-pyrazolo[1,5-a]pyridine) Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Coupling->Target Final Deprotection Core Core Intermediate (6-Bromo-pyrazolo[1,5-a]pyridine) Core->Coupling Functionalization Cyclization [3+2] Cycloaddition Cyclization->Core Core Formation Precursors N-Aminopyridinium Salt + Alkynyl Ester/Nitrile Precursors->Cyclization K2CO3, DMF

Figure 1: Retrosynthetic analysis of the pyrazolo[1,5-a]pyridine scaffold construction. The strategy prioritizes the formation of the 6-bromo intermediate to facilitate modular library generation.

Detailed Synthetic Protocol

Phase 1: Preparation of N-Aminopyridinium Salt

Objective: To generate the 1,3-dipole precursor required for the cycloaddition. Safety Note: This reaction uses Hydroxylamine-O-sulfonic acid (HOSA). Handle in a fume hood; avoid contact with metal spatulas which can catalyze decomposition.

  • Reagents:

    • 3-Bromo-5-methoxypyridine (1.0 equiv)[1]

    • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 equiv)

    • Water/DCM biphasic system or neat depending on scale.

  • Procedure:

    • Dissolve 3-Bromo-5-methoxypyridine (10 mmol) in water (20 mL) at 70°C.

    • Add a solution of neutralized HOSA (12 mmol) dropwise over 30 minutes.

    • Stir at 90°C for 1 hour. Monitor by TLC (the salt will remain at the baseline).

    • Cool to 0°C. Add K2CO3 until pH ~8–9.

    • Extract unreacted pyridine with Et2O.

    • The aqueous phase containing the N-aminopyridinium species is often used directly or concentrated carefully (avoiding high heat) if the salt is stable.

    • Alternative (Solid Isolation): Using Mesitylenesulfonylhydroxylamine (MSH) in DCM yields a crystalline salt, but MSH is potentially explosive. The HOSA route is preferred for safety.

Phase 2: [3+2] Cycloaddition (Core Formation)

Objective: Construct the bicyclic pyrazolo[1,5-a]pyridine ring. Mechanistic Checkpoint: This reaction proceeds via a 1,3-dipolar cycloaddition followed by elimination (aromatization).

  • Reagents:

    • N-amino-3-bromo-5-methoxypyridinium salt (from Phase 1).

    • Methyl propiolate or 2-Chloroacrylonitrile (1.5 equiv).

    • K2CO3 (2.0 equiv).

    • DMF (Dimethylformamide).

  • Procedure:

    • Suspend the pyridinium salt (10 mmol) in DMF (15 mL).

    • Add K2CO3 (20 mmol) followed by Methyl propiolate (15 mmol).

    • Crucial Step: Stir at Room Temperature (RT) for 16 hours. If conversion is low, heat to 60°C. Note: High temperatures can promote polymerization of the alkyne.

    • Workup: Dilute with water (100 mL). The product often precipitates as a solid. Filter and wash with water. If oil forms, extract with EtOAc, dry over MgSO4, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

    • Target Product: Methyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate.

Phase 3: Functionalization (The "Tail" Attachment)

Objective: Introduce the aryl/heteroaryl moiety at the 6-position responsible for solvent-front interactions and potency.

  • Reagents:

    • 6-Bromo-intermediate (1.0 equiv).

    • Aryl Boronic Acid/Ester (e.g., 4-(4-methylpiperazin-1-yl)phenylboronic acid) (1.2 equiv).

    • Pd(dppf)Cl2·DCM (0.05 equiv).

    • Cs2CO3 (2.0 equiv).

    • Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine all reagents in a microwave vial or pressure tube.

    • Heat at 90°C for 4 hours (or 120°C for 30 min in microwave).

    • QC Check: Filter through Celite. Analyze by LCMS. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product mass.

AXL Signaling & Assay Context

Understanding the biological context is essential for interpreting SAR data. AXL activation triggers survival pathways (PI3K/AKT) and metastasis (MAPK).

AXL_Pathway Gas6 Gas6 Ligand AXL AXL Receptor (Tyrosine Kinase) Gas6->AXL Activation PI3K PI3K AXL->PI3K MAPK MAPK/ERK (Proliferation) AXL->MAPK Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->AXL Inhibition (ATP Competitive) AKT AKT (Survival) PI3K->AKT

Figure 2: AXL Signaling Pathway. The inhibitor binds to the intracellular kinase domain, blocking downstream signaling to PI3K and MAPK pathways.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the pyrazolo[1,5-a]pyridine core, based on aggregated data from relevant patent literature (e.g., EP 3087070 B1).

Compound IDR3 (Head)R6 (Tail)AXL IC50 (nM)c-MET IC50 (nM)Solubility (µM)
PP-01 -CNPhenyl120450< 10
PP-02 -COOMePhenyl85310< 10
PP-03 -CONH24-(4-methylpiperazin-1-yl)phenyl4.2 15> 100
PP-04 -CNPyridin-3-yl258050
PP-05 -H4-Morpholinophenyl21060080

Analysis:

  • R3 Position: Electron-withdrawing groups like Nitrile (-CN) or Amide (-CONH2) improve potency, likely by interacting with the gatekeeper residue or influencing the electronics of the ring system.

  • R6 Position: Solubilizing groups (piperazine, morpholine) are critical. The 4-(4-methylpiperazin-1-yl)phenyl moiety (Compound PP-03) provides a salt bridge interaction and significantly boosts solubility and potency.

References

  • Ignyta, Inc. (2016). Pyrazolo[1,5-a]pyridine derivatives and methods of their use. European Patent EP 3087070 B1. Link

  • Lovering, F., et al. (2016). Pyrazolo[1,5-a]pyridine Inhibitors of B-Raf Kinase. ChemMedChem, 11(3), 285-289. Link

  • Wang, J., et al. (2024).[2] Synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition. Synlett, 35, 1551-1556.[2] Link

  • Mollard, A., et al. (2011). Design, Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyridines as p38 Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry, 54(16), 5702–5711. Link

Sources

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 6-Bromo-pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

In the landscape of modern medicinal chemistry and drug development, the pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly privileged structural motif. This electron-rich heteroaromatic core is a fundamental building block in the design of numerous targeted therapeutics, including potent inhibitors for P2X3 receptors[1], as well as cMET and AXL kinases[2].

Late-stage functionalization of this scaffold—specifically the introduction of amine moieties at the 6-position—is critical for tuning the pharmacokinetic properties and target-binding affinity of lead compounds. The Buchwald-Hartwig cross-coupling reaction provides a highly reliable, palladium-catalyzed method to forge these essential carbon-nitrogen (C-N) bonds, allowing for the coupling of 6-bromo-pyrazolo[1,5-a]pyridine with diverse primary and secondary amines (e.g., morpholine, piperazines, and anilines)[3][4].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is vital to understand why specific reagents are chosen, rather than just following a recipe. The pyrazolo[1,5-a]pyridine core presents unique electronic and steric parameters that dictate the optimal catalytic system.

  • Substrate Electronics & Oxidative Addition: The pyrazolo[1,5-a]pyridine ring is more electron-rich than a standard pyridine ring. Consequently, the oxidative addition of the Palladium(0) active species into the C-Br bond at the 6-position requires an electron-rich phosphine ligand to stabilize the resulting Pd(II) intermediate[3].

  • Ligand Selection (RuPhos vs. Xantphos): For secondary aliphatic amines like morpholine, RuPhos (a bulky dialkylbiaryl phosphine) is the premier choice. The extreme steric bulk of RuPhos accelerates the rate-limiting reductive elimination step, effectively outcompeting deleterious

    
    -hydride elimination which would otherwise lead to hydrodehalogenation byproducts[5][6]. Conversely, for primary anilines, Xantphos  is highly effective due to its wide bite angle, which enforces a cis-geometry on the Pd(II) complex, priming it for reductive elimination.
    
  • Base & Solvent Synergy: While sodium tert-butoxide (NaOtBu) provides rapid deprotonation, it can trigger unwanted side reactions in highly functionalized drug-like molecules[6]. We recommend Cesium Carbonate (Cs₂CO₃) in anhydrous 1,4-Dioxane at 100 °C. This combination provides a mild, highly functional-group-tolerant environment that preserves the integrity of the pyrazolo[1,5-a]pyridine core while maintaining excellent catalytic turnover[4][5].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd 6-Br-pyrazolo[1,5-a]pyridine AmineCoord Amine Coordination Pd(II)(Ar)(Br)(NHR2)L OxAdd->AmineCoord Morpholine Deprot Deprotonation (Base) Pd(II)(Ar)(NR2)L AmineCoord->Deprot Cs2CO3 RedElim Reductive Elimination Product + Pd(0)L Deprot->RedElim RedElim->Pd0 Release Product

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination on 6-bromo-pyrazolo[1,5-a]pyridine.

Reaction Optimization Data

The following table summarizes the optimization landscape for coupling 6-bromo-pyrazolo[1,5-a]pyridine with morpholine. These metrics demonstrate the critical dependency on the Ligand/Base pairing[3][4][5].

EntryCatalyst (mol %)Ligand (mol %)Base (equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2.5)BINAP (5.0)Cs₂CO₃ (2.0)Toluene10045
2Pd₂(dba)₃ (2.5)Xantphos (5.0)Cs₂CO₃ (2.0)1,4-Dioxane10072
3Pd(OAc)₂ (5.0)RuPhos (5.0)NaOtBu (2.0)Toluene9081
4 Pd₂(dba)₃ (2.5) RuPhos (5.0) Cs₂CO₃ (2.0) 1,4-Dioxane 100 94
5Pd₂(dba)₃ (2.5)BrettPhos (5.0)K₃PO₄ (2.0)1,4-Dioxane10088

Note: Entry 4 represents the optimal balance of high yield and broad functional group tolerance.

Experimental Protocol: Synthesis of 4-(pyrazolo[1,5-a]pyridin-6-yl)morpholine

Scale: 1.0 mmol

Materials Required:
  • Aryl Halide: 6-bromo-pyrazolo[1,5-a]pyridine (197 mg, 1.0 mmol)

  • Amine: Morpholine (105 µL, 1.2 mmol)

  • Palladium Source: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (23 mg, 0.025 mmol, 2.5 mol%)

  • Ligand: RuPhos (23 mg, 0.05 mmol, 5.0 mol%)

  • Base: Cesium carbonate[Cs₂CO₃] (652 mg, 2.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:
  • Solid Reagent Setup: In an oven-dried 10 mL Schlenk tube or a heavy-walled microwave vial equipped with a magnetic stir bar, charge the 6-bromo-pyrazolo[1,5-a]pyridine (197 mg), Pd₂(dba)₃ (23 mg), RuPhos (23 mg), and finely powdered Cs₂CO₃ (652 mg)[4].

  • Primary Degassing (Solid Phase): Seal the reaction vessel with a rubber septum. Connect to a Schlenk line, evacuate the vessel under high vacuum, and backfill with dry Argon. Repeat this evacuation/backfill cycle three times. Scientific Rationale: Rigorous exclusion of oxygen is mandatory to prevent the irreversible oxidation of the electron-rich RuPhos ligand and the active Pd(0) species.

  • Liquid Reagent Addition: Under a positive pressure of Argon, inject the anhydrous 1,4-Dioxane (5.0 mL) followed by the Morpholine (105 µL) using a gas-tight syringe.

  • Secondary Degassing (Liquid Phase): Sparge the resulting suspension with Argon for 5 minutes (alternatively, perform two freeze-pump-thaw cycles).

  • Thermal Activation: Replace the septum with a Teflon-lined crimp cap (if using a vial) under an Argon stream. Transfer the vessel to a pre-heated oil bath or heating block set to 100 °C. Stir vigorously (800 rpm) for 12–16 hours. The mixture will transition from a dark reddish-purple to a lighter brown/orange suspension[4].

  • Reaction Monitoring: Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc 1:1). The starting material should be fully consumed, replaced by a more polar, UV-active product spot.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter the mixture through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad thoroughly with additional ethyl acetate (2 × 10 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 10% to 50% EtOAc in Hexanes to afford the pure 4-(pyrazolo[1,5-a]pyridin-6-yl)morpholine.

Workflow Step1 Reaction Setup 6-Br-pyrazolo[1,5-a]pyridine + Amine + Base Step2 Catalyst Addition Pd2(dba)3 + RuPhos Step1->Step2 Step3 Degassing N2/Ar Purge 3 Cycles Step2->Step3 Step4 Heating 100°C, 1,4-Dioxane 12-18 hours Step3->Step4 Step5 Workup & Purif. Filtration, Extraction Flash Chromatography Step4->Step5

Figure 2: Step-by-step experimental workflow for the palladium-catalyzed C-N cross-coupling.

Analytical Characterization

Successful amination can be validated using the following expected analytical benchmarks:

  • LC-MS: The target compound (C₁₁H₁₃N₃O) will exhibit a prominent [M+H]⁺ peak at m/z 204.1.

  • ¹H NMR (400 MHz, CDCl₃): The pyrazolo[1,5-a]pyridine core will display a characteristic downfield doublet or singlet for the C7 proton (adjacent to the bridgehead nitrogen) near 8.2–8.5 ppm. The newly installed morpholine ring will present as two distinct multiplets around 3.1–3.2 ppm (N-CH₂) and 3.8–3.9 ppm (O-CH₂).

References

  • Title: Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry (RSC) URL: 3

  • Title: WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders Source: Google Patents URL: 1

  • Title: WO2025089370A1 - Compounds as csf1r inhibitors Source: Google Patents URL: 4

  • Title: PYRAZOLO[1,5-A]PYRIDINE DERIVATIVES AND METHODS OF THEIR USE - EP 3087070 B1 Source: European Patent Office URL: 2

  • Title: 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors Source: PMC (National Institutes of Health) URL: 6

Sources

Application Note: Strategic One-Pot Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] It is a core pharmacophore in FDA-approved therapeutics and clinical candidates targeting p38 MAP kinase, benzodiazepine receptors, and phosphodiesterase (PDE) enzymes.

Traditional syntheses often require pre-functionalized starting materials or multi-step isolation of unstable intermediates. This Application Note details two one-pot methodologies that prioritize atom economy and operational simplicity:

  • Protocol A: Metal-Free [3+2] Cycloaddition (High scalability).

  • Protocol B: Copper-Catalyzed Oxidative Annulation (High functional group tolerance).

Retrosynthetic Logic & Pathway Selection

The choice of method depends on the desired substitution pattern at the C2 and C3 positions.

ReactionLogic Start Target Scaffold: Pyrazolo[1,5-a]pyridine RouteA Route A: [3+2] Dipolar Cycloaddition (Metal-Free) Start->RouteA Requires ester/cyano at C2/C3 RouteB Route B: Oxidative Annulation (Cu-Catalyzed) Start->RouteB Requires Aryl/Alkyl at C2 SubstrateA Pyridinium Ylide + Electron-Deficient Alkyne RouteA->SubstrateA SubstrateB N-Aminopyridine + Terminal Alkyne + Oxidant RouteB->SubstrateB OutcomeA 2,3-Dicarboxylate Functionalization (Scalable) SubstrateA->OutcomeA OutcomeB 2-Aryl/Alkyl Substitution (Versatile) SubstrateB->OutcomeB

Figure 1: Decision matrix for synthetic route selection based on target substitution patterns.

Mechanistic Grounding

Understanding the mechanism is critical for troubleshooting low yields. Both protocols rely on the reactivity of the pyridine nitrogen, but they diverge in the bond-forming sequence.

The Dipolar Mechanism (Protocol A)

The reaction proceeds via the in situ generation of an


-iminopyridinium ylide (a 1,3-dipole).
  • Deprotonation: Base removes the proton from the

    
    -amino group.
    
  • Cycloaddition: The dipole attacks the alkyne in a [3+2] fashion.

  • Aromatization: Loss of the leaving group (or proton reorganization) restores aromaticity.

Mechanism Step1 N-Aminopyridinium Salt (Precursor) Step2 Pyridinium Ylide (1,3-Dipole) Step1->Step2 Deprotonation Step3 [3+2] Cycloaddition Intermediate Step2->Step3 Nucleophilic Attack Step4 Product: Pyrazolo[1,5-a]pyridine Step3->Step4 Aromatization/Elimination Reagent Base (K2CO3/DBU) Reagent->Step1 Alkyne Alkyne (DMAD) Alkyne->Step2

Figure 2: Mechanistic flow of the base-mediated [3+2] cycloaddition.

Protocol A: Metal-Free [3+2] Cycloaddition

Best for: Synthesizing scaffolds with ester or cyano handles at C2/C3 for further derivatization. Scale: Gram-scale ready.

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: 1-Aminopyridinium iodide (1.0 equiv)

  • Coupling Partner: Dimethyl acetylenedicarboxylate (DMAD) or Ethyl propiolate (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) or DBU (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology
  • Preparation of Active Dipole (In Situ):

    • Charge a round-bottom flask with 1-aminopyridinium iodide (10 mmol) and anhydrous MeCN (50 mL).

    • Add

      
       (20 mmol) in a single portion.
      
    • Observation: The suspension may change color (often yellow/orange) indicating ylide formation. Stir at Room Temperature (RT) for 15 minutes.

    • Critical Check: Ensure the system is under an inert atmosphere (

      
       or Ar) to prevent moisture interference, although this reaction is relatively robust.
      
  • Cycloaddition:

    • Add the alkyne (e.g., DMAD, 11 mmol) dropwise over 5 minutes.

    • Exotherm Alert: This step can be exothermic. If scaling >10g, use an ice bath during addition.

    • Heat the reaction mixture to reflux (80–82°C) .

  • Monitoring:

    • Maintain reflux for 3–5 hours.

    • TLC System: 50% Ethyl Acetate in Hexanes.

    • Endpoint: Disappearance of the polar pyridinium salt (baseline) and appearance of a fluorescent spot (product).

  • Work-up & Isolation:

    • Cool to RT. Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) through a Celite pad.
    • Concentrate the filtrate in vacuo.

    • Purification: Recrystallize from Ethanol or purify via silica gel flash chromatography (Gradient: 0%

      
       30% EtOAc in Hexanes).
      

Protocol B: Copper-Catalyzed Oxidative Annulation

Best for: Direct access to 2-aryl/alkyl substituted systems without requiring electron-withdrawing groups on the alkyne. Mechanism: C-H activation / Oxidative coupling.[2]

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate:

    
    -aminopyridinium salt or 
    
    
    
    -iminopyridine ylide.[3][4]
  • Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene).

  • Catalyst:

    
     or 
    
    
    
    (10 mol%).
  • Oxidant:

    
     (balloon) or TEMPO/Air.
    
  • Base:

    
     (2.0 equiv).
    
  • Solvent: DMF or DMSO.

Step-by-Step Methodology
  • Catalyst Activation:

    • In a reaction tube, combine

      
      -aminopyridinium salt (1.0 mmol), 
      
      
      
      (0.1 mmol), and
      
      
      (2.0 mmol).
    • Add DMF (5 mL).

  • Substrate Addition:

    • Add the terminal alkyne (1.2 mmol).

    • Purge the headspace with Oxygen (

      
      ) for 1 minute, then affix an 
      
      
      
      balloon.
  • Reaction:

    • Heat the sealed vessel to 100°C .

    • Stir vigorously to ensure oxygen transfer into the solution.

    • Time: Typically 6–12 hours.

  • Work-up:

    • Cool to RT. Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).

    • Wash combined organics with brine (critical to remove DMF).

    • Dry over

      
      , filter, and concentrate.
      

Comparative Data & Troubleshooting

Yield Comparison (Representative Substrates)
Substrate (R-Pyridine)AlkyneMethodYield (%)Notes
H (Unsubstituted)DMADA (Base)88%Rapid, clean conversion
4-MethylEthyl PropiolateA (Base)76%Regioisomer mix possible
3-CyanoPhenylacetyleneB (Cu-Cat)65%Requires higher temp (110°C)
4-Phenyl4-F-PhenylacetyleneB (Cu-Cat)72%Excellent functional tolerance
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Method A) Incomplete deprotonationSwitch base to DBU (stronger organic base). Ensure solvent is dry.
Black Tar Formation Polymerization of alkyneAdd alkyne slower (syringe pump) at lower temperature before heating.
No Reaction (Method B) Catalyst poisoning or lack of oxidantEnsure vigorous stirring (mass transfer of

). Refresh Cu source.
Regioselectivity Issues Asymmetric alkynesUse bulky substituents on the pyridine ring to sterically direct the cycloaddition.

References

  • Base-Mediated [3+2] Cycloaddition

    • Title: Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones.[5]

    • Source: Organic & Biomolecular Chemistry (RSC).
    • URL:[Link]

  • Oxidative Annulation (Copper-Catalyzed)

    • Title: Copper-catalyzed direct oxidative annulation of N-iminopyridinium ylides with terminal alkynes using O2 as oxidant.[6]

    • Source: Chemical Communic
    • URL:[Link]

  • Medicinal Chemistry Context

    • Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.[7][8]

    • Source: Molecules (MDPI).
    • URL:[Link]

  • General Review of Synthesis

    • Title: Synthesis of pyrazolo[1,5-a]pyridines (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Application Note & Protocols: Late-Stage Functionalization of 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently found in molecules of significant biological and pharmaceutical importance, including kinase inhibitors and central nervous system agents.[1][2][3][4] Late-stage functionalization (LSF) of this core structure is a paramount strategy in drug discovery, enabling rapid generation of analogues for structure-activity relationship (SAR) studies. This guide provides a detailed technical overview and validated protocols for the selective functionalization of 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine, a versatile building block with two distinct handles for chemical diversification.[5] We focus on robust, palladium-catalyzed cross-coupling reactions at the C6-bromo position and discuss the potential for subsequent modifications.

Introduction: The Strategic Value of Pyrazolo[1,5-a]pyridines

The fused bicyclic structure of pyrazolo[1,5-a]pyridines offers a rigid, planar scaffold that can be strategically decorated with various substituents to modulate its physicochemical and pharmacological properties.[2][6] The ability to perform LSF on a common, pre-functionalized core like 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine streamlines the synthetic process, saving time and resources compared to de novo synthesis of each analogue.[7]

The target substrate, 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine, is particularly valuable. The C6-bromo bond is an ideal handle for a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[8][9][10] The C4-fluoro substituent, while generally more inert to these conditions, significantly influences the electronic properties of the ring system and presents a potential site for nucleophilic aromatic substitution (SNAr) under specific, forcing conditions.

Synthesis of Starting Material: 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine

While commercially available from several vendors, an understanding of its synthesis from simpler precursors is valuable.[5] A common route involves the cycloaddition of an appropriately substituted N-aminopyridinium ylide with an electron-deficient alkyne, or the condensation of a 3-aminopyrazole with a 1,3-bielectrophilic compound.[11][12] For the purposes of this guide, we will proceed assuming the starting material is of high purity (≥98%).

Site-Selective Functionalization at the C6-Position (C-Br)

The C(sp²)-Br bond at the 6-position is the primary site for diversification due to its established reactivity in palladium catalysis. The following protocols are generalized and should be optimized for each specific substrate combination.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for creating C(sp²)-C(sp²) bonds, enabling the introduction of a wide array of aryl and heteroaryl moieties.[8]

Expertise & Experience: The choice of catalyst, ligand, and base is critical. For electron-deficient heterocycles like pyrazolo[1,5-a]pyridine, electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) are often superior. They accelerate the rate-limiting reductive elimination step and can prevent side reactions like debromination.[8][13] The use of a pre-catalyst like XPhos-Pd-G2 simplifies reaction setup and ensures the generation of the active Pd(0) species.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine (1.0 eq.), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂; 2-5 mol%) and, if necessary, a ligand. For more challenging couplings, a pre-catalyst like XPhos-Pd-G2 (2-5 mol%) with additional XPhos ligand (2-5 mol%) is recommended.[13]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/water.

  • Reaction: Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Example Conditions for Suzuki-Miyaura Coupling

Aryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃Toluene/EtOH/H₂O901285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃1,4-Dioxane/H₂O100880-90
Pyridine-3-boronic acidXPhos-Pd-G2 (2%)K₃PO₄THF/H₂O801675-85

Note: Yields are indicative and highly dependent on the specific substrates and precise reaction conditions.

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification Start Add Reactants: - 6-Bromo-Pyridine - Boronic Acid - Base Catalyst Add Catalyst System: - Pd Source (e.g., Pd(dppf)Cl₂) - Ligand (if needed) Start->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heat Heat & Stir (80-110 °C, 4-16h) Solvent->Heat Monitor Monitor via TLC / LC-MS Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General workflow for Suzuki-Miyaura cross-coupling.
Sonogashira Coupling: C-C Alkyne Formation

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds, installing a versatile alkyne functionality that can be further elaborated.[14][15]

Expertise & Experience: This reaction requires both a palladium catalyst and a copper(I) co-catalyst, typically CuI.[10] The amine base (e.g., triethylamine or diisopropylethylamine) often serves as both the base and part of the solvent system. It is crucial to maintain strictly anaerobic conditions to prevent oxidative homocoupling of the terminal alkyne (Glaser coupling).

Protocol 2: General Procedure for Sonogashira Coupling

  • Reagent Preparation: To a dry, degassed Schlenk flask under an inert atmosphere, add 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂; 2-4 mol%), and copper(I) iodide (CuI; 1-2 mol%).

  • Solvent and Amine Addition: Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine, 3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.3 eq.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Diagram 2: Sonogashira Catalytic Cycle

// Nodes for the catalytic cycle pd0 [label="Pd(0)L₂"]; pd_oxidative [label="Ar-Pd(II)-Br(L₂)"]; pd_alkyne [label="Ar-Pd(II)-C≡CR(L₂)"]; product [label="Ar-C≡CR", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes for the copper cycle cu_acetylide [label="Cu-C≡CR", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; alkyne [label="R-C≡C-H"]; base [label="Base"];

// Main Palladium Cycle pd0 -> pd_oxidative [label=" Oxidative\n Addition\n (Ar-Br)"]; pd_oxidative -> pd_alkyne [label=" Transmetalation"]; pd_alkyne -> pd0 [label=" Reductive\n Elimination"]; pd_alkyne -> product [style=dashed, arrowhead=none];

// Copper Co-catalyst Cycle alkyne -> cu_acetylide [label=" + Cu(I), Base"]; cu_acetylide -> pd_oxidative [style=dashed, arrowhead=vee, label=" "]; }

Caption: Simplified mechanism of the Sonogashira coupling.
Buchwald-Hartwig Amination: C-N Bond Formation

For the synthesis of aryl amines, the Buchwald-Hartwig amination is the preeminent method, offering broad substrate scope and functional group tolerance where classical methods like SNAr fail.[9][16]

Expertise & Experience: This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, BrettPhos) are state-of-the-art.[17] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine or the intermediate Pd-amine complex.[16]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with a palladium pre-catalyst (e.g., [Pd₂(dba)₃]; 1-2 mol%), a suitable phosphine ligand (e.g., BINAP; 2-4 mol%), and the base (e.g., NaOtBu; 1.4 eq.).

  • Reagent Addition: Add the 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).

  • Solvent: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring for 12-24 hours.

  • Work-up: After cooling, quench the reaction by adding water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material by flash column chromatography.

Table 2: Example Conditions for Buchwald-Hartwig Amination

AmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Time (h)
MorpholinePd(OAc)₂ (2%) / BINAP (3%)Cs₂CO₃Toluene11018
Aniline[Pd₂(dba)₃] (1.5%) / Xantphos (3%)NaOtBuDioxane10016
CyclohexylamineBrettPhos-Pd-G3 (2%)LHMDSTHF8020

Note: Conditions are illustrative and require optimization for specific substrates.

Reactivity at the C4-Position (C-F)

The C4-fluoro group is generally unreactive under the palladium-catalyzed conditions described above. However, it can potentially undergo Nucleophilic Aromatic Substitution (SNAr).

Trustworthiness & Mechanistic Insight: For an SNAr reaction to be favorable, the aromatic ring must be sufficiently electron-deficient to stabilize the negative charge in the intermediate Meisenheimer complex.[18] The fluorine atom's high electronegativity aids this by strongly withdrawing electron density via the inductive effect, which lowers the activation barrier for the rate-determining nucleophilic addition step.[18][19] However, the pyrazolo[1,5-a]pyridine system is less electron-deficient than, for example, a dinitrophenyl system, so forcing conditions (high temperature, strong nucleophile, polar aprotic solvent) are typically required. The reactivity order in SNAr is often F > Cl > Br > I, precisely because the highly electronegative fluorine best stabilizes the key intermediate, overriding its poor leaving group ability.[20]

Potential transformations include displacement with alkoxides, thiolates, or amines, but this must be evaluated on a case-by-case basis and may require temperatures exceeding 150 °C in solvents like DMSO or NMP.

Conclusion

6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine is a highly adaptable scaffold for late-stage functionalization. The C6-bromo position serves as a reliable handle for introducing diverse carbon and nitrogen substituents via well-established palladium-catalyzed cross-coupling reactions. By leveraging the protocols and scientific principles outlined in this guide, researchers in drug development can efficiently explore the chemical space around this privileged core, accelerating the discovery of novel bioactive compounds.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?Chemistry Stack Exchange.
  • Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5- a ]pyrimidine scaffold.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
  • Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?Wyzant Ask An Expert.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
  • 6-Bromo-4-Fluoropyrazolo[1,5-a]Pyridine: A Cutting-Edge Compound.Autech Industry Co.,Limited.
  • Buchwald–Hartwig amin
  • Bromo‐Substituted Diazenyl‐pyrazolo[1,5‐a]pyrimidin‐2‐amines: Sonogashira Cross‐Coupling Reaction, Photophysical Properties, Bio‐interaction and HSA Light‐Up Sensor.
  • Buchwald-Hartwig Coupling.Organic Synthesis.
  • Buchwald-Hartwig Amin
  • Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules.AIR Unimi.
  • Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor.PubMed.
  • An In-depth Technical Guide to the Reactivity Profile of 2-Bromo-6-(bromomethyl)pyridine.Benchchem.
  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor.
  • Effective and Variable Functionalization of Pyrazolo[1,5-a]pyridines Involving Palladium-Catalyzed Coupling Reactions.
  • Sonogashira Coupling.Organic Chemistry Portal.
  • Synthesis of pyrazolo[1,5-a]pyridines.Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Technical Support Center: Cross-Coupling of 6-Bromo-Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PYR-BR-6-COUPLING Topic: Preventing Hydrodebromination (Reduction) During Suzuki-Miyaura Coupling Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Status: Open for Optimization

Executive Summary & Mechanistic Insight[1][2][3]

The Problem: You are observing the conversion of 6-bromo-pyrazolo[1,5-a]pyridine (Substrate A ) to the hydro-dehalogenated byproduct (Substrate C , where Br is replaced by H), rather than the desired cross-coupled product.

The Root Cause: 6-bromo-pyrazolo[1,5-a]pyridines are electron-deficient heterocycles. While this facilitates rapid oxidative addition to Pd(0), the resulting Pd(II) intermediate is highly electrophilic. If the subsequent transmetallation step with the boronic acid is slow (due to sterics or low nucleophilicity), the Pd(II) complex becomes vulnerable to reduction pathways.

The primary culprit is usually a Palladium-Hydride (Pd-H) species formed via:

  • 
    -Hydride Elimination:  From alkyl groups on ligands or solvents (especially alcohols).
    
  • Protodehalogenation: Mediated by trace water or strong bases acting on the Pd(II) center.

Critical Optimization Modules

Module A: Catalyst & Ligand Selection

The standard Pd(PPh3)4 is often insufficient for this substrate class due to slow turnover.

ComponentRecommendationScientific Rationale
Ligand Class Dialkylbiaryl Phosphines (e.g., XPhos, SPhos)These bulky, electron-rich ligands facilitate oxidative addition and accelerate reductive elimination, minimizing the time the Pd complex spends in the vulnerable Pd(II) state [1].
Pre-Catalyst Pd-G2/G3 Precatalysts (e.g., XPhos Pd G2)Pre-formed catalysts ensure a 1:1 Pd:Ligand ratio and eliminate the induction period where Pd(0) is generated, reducing the window for side reactions [2].
Alternative Pd(dppf)Cl2 The large bite angle of dppf stabilizes the Pd center against

-hydride elimination better than monodentate PPh3.
Module B: The Reaction Environment (Solvent & Base)

The most common source of "H" for debromination is the solvent system.[1][2]

  • RESTRICTED: Alcohols (MeOH, EtOH, iPrOH).

    • Reason: Alcohols readily coordinate to Pd(II). In the presence of base, they undergo

      
      -hydride elimination to form Pd-H species, which then reduces your starting material.
      
  • RECOMMENDED: Aprotic Polar Solvents (1,4-Dioxane, Toluene, DMF).

    • Reason: These solvents cannot serve as hydride sources. 1,4-Dioxane is preferred for its ability to solubilize boronic acids without participating in the reaction.

  • BASE SELECTION: Switch to K3PO4 or K2CO3 (Anhydrous).[1]

    • Reason: Avoid strong alkoxide bases (NaOtBu, NaOEt). Strong bases promote the formation of Pd-H species.[2][3] Anhydrous phosphate bases provide a "buffer" effect that facilitates transmetallation without aggressively promoting dehalogenation [3].

Visualizing the Competitive Pathway

The diagram below illustrates the "Fork in the Road." Your goal is to accelerate the Green Path (Transmetallation) to outcompete the Red Path (Reduction).

DebrominationMechanism Substrate 6-Br-Pyrazolo pyridine OxAdd Oxidative Addition Complex (Ar-Pd-Br) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Active Catalyst Pd0->OxAdd TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet Fast with Bulky Ligands PdHydride Pd-Hydride Species (Ar-Pd-H) OxAdd->PdHydride Slow Transmetallation allows this step Boronic Boronic Acid (R-B(OH)2) + Base Boronic->TransMet Product Coupled Product (Ar-R) TransMet->Product Reductive Elimination Product->Pd0 Regeneration HydrideSource Hydride Source (Alcohol/Strong Base) HydrideSource->PdHydride Byproduct Debrominated Byproduct (Ar-H) PdHydride->Byproduct Reductive Elimination Byproduct->Pd0

Caption: Competitive catalytic cycles. The Green path represents the desired cross-coupling. The Red path shows where solvent/ligand effects divert the intermediate toward hydrodebromination.

Optimized Standard Operating Procedure (SOP)

Protocol ID: SOP-PYR-SUZUKI-02 Scale: 1.0 mmol

  • Preparation:

    • Dry a reaction vial/flask and purge with Argon/Nitrogen (3 cycles).

    • Crucial: Ensure all glassware is free of acetone or alcohol residues.

  • Reagent Loading:

    • Substrate: 6-bromo-pyrazolo[1,5-a]pyridine (1.0 equiv).

    • Coupling Partner: Aryl Boronic Acid (1.5 equiv).[1][4] Note: Excess is required to drive transmetallation rate.

    • Base: Anhydrous K3PO4 (3.0 equiv).

    • Catalyst: XPhos Pd G2 (2.0 - 5.0 mol%).

  • Solvent Addition:

    • Add anhydrous 1,4-Dioxane (0.2 M concentration).

    • Optional: If solubility is poor, add degassed water (ratio 10:1 Dioxane:Water), but strictly avoid alcohols.

  • Reaction:

    • Seal vessel.

    • Heat to 80°C . Note: Do not overheat. Higher temps (>100°C) increase the rate of debromination faster than coupling.

    • Monitor via LCMS at 1 hour.

Troubleshooting & FAQs

Q1: I switched to Dioxane but still see 15% debromination. What now?

  • Diagnosis: Your transmetallation is still too slow compared to the catalyst death/reduction.

  • Action: Increase the Boronic Acid loading to 2.0 equiv. Alternatively, slow-add the catalyst solution over 1 hour to keep the active Pd concentration low relative to the boronic acid.

Q2: Can I use Pd/C for this?

  • Answer: Generally, No . Heterogeneous Pd/C is notorious for promoting hydrodehalogenation (it is literally the standard catalyst for hydrogenation). Stick to homogeneous Buchwald-type precatalysts.

Q3: My boronic acid is unstable (protodeboronation). How does this affect debromination?

  • Insight: If your boronic acid degrades (protodeboronation), the concentration of the coupling partner drops. This slows down the transmetallation step (Green Path in diagram), leaving the Pd-Ar intermediate "waiting" and susceptible to reduction.

  • Resolution: Use Boronic Esters (Pinacol esters) or MIDA boronates, which are more stable than the free acids.[5]

Q4: Does the 3-position of the pyrazolo pyridine interfere?

  • Insight: The 3-position is nucleophilic. While it rarely interferes with the Pd-cycle directly, it can undergo electrophilic substitution if the reaction mixture becomes too acidic or if electrophilic byproducts are generated. However, for 6-bromo coupling, the primary concern remains the electron-deficient nature of the pyridine ring facilitating reduction [4].

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling with Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007.[6]

  • BenchChem Technical Support. "Preventing Debromination in Suzuki Coupling of Bromo-Imidazoles and Pyridines." BenchChem Troubleshooting Guides, 2025.[3][4]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014. (Discusses protodeboronation vs. coupling rates).

  • Enguehard, C., et al. "Suzuki-Miyaura Cross-Coupling on 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one." Molecules, 2019.[7][8][9] (Analogous electron-deficient heterocycle optimization).

Sources

Purification methods for 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for organic chemists and process scientists working with 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine (CAS: 1427438-20-7).[1][2] This scaffold is a critical intermediate in the synthesis of next-generation TRK inhibitors (e.g., analogs of LOXO-195/Selitrectinib) and requires precise control over regiochemistry and purity.[2]

Status: Active
Topic: Purification, Regioisomer Separation, and Troubleshooting
Audience: Medicinal Chemists, Process Development Scientists

Core Synthesis & Impurity Profile

Before addressing purification, it is critical to understand the origin of the impurities. The standard synthesis involves an oxidative [3+2] cycloaddition (e.g., using MSH or


-amination reagents) starting from 3-bromo-5-fluoropyridine .[1][2]

The "Regioisomer Crisis": The starting material, 3-bromo-5-fluoropyridine, is asymmetric.[1][2] The


-amination occurs at the pyridine nitrogen, but the subsequent cyclization with the alkyne (e.g., ethyl propiolate) can occur at either of the 

-carbons (C2 or C6).
  • Path A (Attack at C2, adjacent to Br): Yields 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine (Target).[1][2]

  • Path B (Attack at C6, adjacent to F): Yields 4-bromo-6-fluoro-pyrazolo[1,5-a]pyridine (Regioisomer).[1][2]

Because Fluorine and Bromine have distinct steric and electronic profiles, these two isomers form in ratios ranging from 60:40 to 90:10, depending on conditions. Separating them is the primary purification challenge.

Troubleshooting & FAQ

Module A: Chromatographic Purification (The "Golden Separation")

Q: I see two closely eluting spots on TLC. How do I separate the 4-fluoro-6-bromo target from the 4-bromo-6-fluoro regioisomer?

A: These regioisomers have very similar polarities, but their dipole vectors differ due to the position of the electronegative fluorine relative to the bridgehead nitrogen.

  • Stationary Phase: High-performance Silica Gel (spherical, 20–40 µm) is recommended over irregular silica.[1][2]

  • Mobile Phase: A simple Hexane/EtOAc gradient is often insufficient for baseline separation.[1][2]

  • Recommended Modifier: Use Dichloromethane (DCM) as the primary solvent to exploit polarizability differences.

Protocol: The "DCM-Stack" Method

  • Equilibration: Equilibrate column with 100% Hexanes.

  • Loading: Dissolve crude in minimal DCM. If solubility is poor, use a solid load (Celite or Silica).

  • Gradient:

    • 0–10% EtOAc in Hexanes (Flush non-polar impurities).[1][2]

    • Switch to DCM/Hexanes (1:1) .

    • Gradient: 0%

      
       5% MeOH in DCM.[1][2]
      
    • Note: The regioisomers often separate best in 100% DCM or 1–2% MeOH/DCM .[1][2] The 4-fluoro isomer (target) typically elutes second due to the H-bond accepting capability of the Fluorine at the 4-position (interaction with silica silanols is slightly stronger than the 4-Br).[1][2]

Q: The compound is streaking/tailing on the column. Is it decomposing?

A: Likely not decomposing.[1][2] Pyrazolo[1,5-a]pyridines contain a bridgehead nitrogen with basic character (though less basic than pyridine). Tailing is caused by interaction with acidic silanol groups.[1][2]

  • Solution: Add 1% Triethylamine (TEA) or 0.5% Aqueous Ammonia to your mobile phase.[1][2]

  • Alternative: Use amine-functionalized silica (NH2-silica) for sensitive separations; this eliminates the need for mobile phase additives and often improves regioisomer resolution.[1][2]

Module B: Crystallization & Polishing[1][2]

Q: Can I purify this by recrystallization instead of column chromatography?

A: Crystallization is effective for enriching the ratio but rarely achieves >99% purity from a 50:50 mixture.[1][2] It is best used as a polishing step after flash chromatography.[1][2]

Solvent System Table:

Solvent System Temperature Profile Outcome Notes
Ethanol / Water Dissolve at reflux, add H₂O dropwise until turbid, cool to 4°C. High Recovery Good for removing inorganic salts and polar tars.[1][2]
EtOAc / Heptane Dissolve in minimal hot EtOAc, add Heptane, cool slowly. Regio-enrichment Can enrich the major isomer; requires seeding.[1][2]

| MTBE (Methyl tert-butyl ether) | Slurry at RT or 0°C. | Impurity Rejection | Excellent for removing protodehalogenated byproducts.[1][2] |

Module C: Chemical Stability & Handling

Q: I observe a mass peak corresponding to [M-H] or [M-Br]. Is the bromine labile?

A: The C6-Bromine is relatively stable, but the C4-Fluorine activates the ring.[1][2]

  • Protodehalogenation: If you use Pd-catalyzed cross-coupling conditions (Suzuki/Buchwald) on the crude mixture, you risk losing the Bromine or Fluorine if the catalyst is too active or if reaction times are prolonged.

  • Nucleophilic Attack: The 4-position (occupied by Fluorine) is susceptible to

    
     displacement by strong nucleophiles (e.g., alkoxides, amines) due to the electron-deficient nature of the pyrazolo[1,5-a]pyridine core. Avoid strong bases (NaOMe, NaH) at high temperatures  unless substitution is intended.
    

Visual Workflow: Synthesis & Purification Logic

The following diagram illustrates the critical decision points in the workflow, highlighting the bifurcation of regioisomers.

PurificationWorkflow Start Start: 3-Bromo-5-fluoropyridine Reaction Reaction: N-amination & [3+2] Cycloaddition (Reagents: MSH, Ethyl Propiolate) Start->Reaction Crude Crude Mixture: Regioisomers A & B + Byproducts Reaction->Crude Decision Is Regioisomer Ratio > 80:20? Crude->Decision Flash Step 1: Flash Chromatography (DCM/MeOH Gradient + 1% TEA) Decision->Flash No (Complex Mix) Cryst Step 2: Recrystallization (EtOAc/Heptane) Decision->Cryst Yes (Enriched) Target Target: 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine (>98% Purity) Flash->Target Main Fraction Waste Discard: 4-Bromo-6-fluoro isomer & Protodehalogenated impurities Flash->Waste Early/Late Eluters Cryst->Target Crystals Cryst->Waste Mother Liquor

Caption: Workflow for isolating 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine, emphasizing the divergence based on regioisomeric ratio.

Analytical Verification Checklist

Before proceeding to the next synthetic step (e.g., Suzuki coupling for LOXO-195 analogs), validate your intermediate using this checklist to ensure the correct regioisomer.

MethodExpected Result for Target (6-Br, 4-F)Diagnostic Note
¹H NMR (DMSO-d₆) Doublet at ~8.8-9.0 ppm (H2)H2 (on pyrazole ring) couples with F? Check J-coupling.
¹⁹F NMR Single peak, distinct shift from isomer.Most reliable method. Run a crude vs. pure overlay.[1][2]
NOESY / ROESY NOE between H2 and H7?Crucial. The 4-F isomer has NOE between H2 and H7 (pyridine ring).[1][2] The 4-Br isomer has NOE between H2 and H7 (which is F-substituted? No, H7 is H).
LC-MS m/z = 215/217 (1:1 ratio)Both isomers have identical mass.[1][2] Retention time is the only differentiator.[1][2]

Expert Tip on NOESY:

  • Target (4-F, 6-Br): H7 is a proton.[1][2] H2 is a proton.[1][2] You should see a strong NOE correlation between the pyrazole proton (H2) and the pyridine proton (H7).

  • Isomer (4-Br, 6-F): H7 is a proton.[1][2] H2 is a proton.[1][2] You will also see NOE here.

  • Differentiation: Look at the coupling of the proton at position 3 (if ester removed) or H2. The key is the coupling constants in ¹H NMR. The proton adjacent to Fluorine (H3 or H5) will show large

    
     coupling (~8-10 Hz).[1][2] In the 4-F isomer, H5 is adjacent to F. In the 6-F isomer, H5 and H7 are adjacent to F.
    

References

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridines

    • Title: Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines.[3]

    • Source:Organic Letters (2021).[1][2][3]

    • URL:[Link]

  • General Synthesis & Purification of Pyrazolo[1,5-a]pyridine Scaffolds

    • Title: Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Deriv
    • Source:ACS Omega (2019).[1][2]

    • URL:[Link]

  • Compound Data & Properties (LOXO-195 Context)

    • Title: Selitrectinib (LOXO-195) - TRK Kinase Inhibitor Profile.[1][2]

    • Source: MedChemExpress / National Cancer Institute.[1][2]

    • URL:[Link]

  • Regioisomer Separation Techniques

    • Title: Preparation, separation and characteriz
    • Source: Universitat Autònoma de Barcelona (UAB).[1][2]

    • URL:[Link][4]

Sources

Technical Support Center: Solubility Enhancement of Pyrazolo[1,5-a]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: SOL-PP-001 Subject: Troubleshooting poor aqueous solubility in pyrazolo[1,5-a]pyridine scaffolds.

Welcome & Problem Diagnosis

User Issue: "My pyrazolo[1,5-a]pyridine lead compound shows nanomolar potency against the kinase target but precipitates in bioassays and has <1 µg/mL thermodynamic solubility."

Diagnosis: Pyrazolo[1,5-a]pyridine derivatives are classic "Brick Dust" molecules. Their fused bicyclic nature creates a flat, planar geometry that encourages strong


-

stacking in the crystal lattice. This results in high melting points (often >200°C) and high lattice energy, which water molecules cannot easily overcome.

This guide provides a tiered troubleshooting approach, moving from structural modification (Medicinal Chemistry) to solid-state engineering (Process Chem) and finally advanced formulation (Pharmaceutics).

Module A: Structural Modification (Medicinal Chemistry)[1]

Q: Why does my analog precipitate even after adding a polar group?

A: Adding polarity (lowering LogP) is often insufficient if the crystal lattice energy remains high (High Melting Point). You must disrupt the molecular planarity to lower the melting point.

Troubleshooting Protocol: The "Planarity Break"

To improve solubility without destroying kinase binding affinity, apply the following structural edits:

  • Ortho-Substitution: Introduce a substituent (e.g., -F, -CH3) on the phenyl ring ortho to the pyrazolo[1,5-a]pyridine core. This forces the rings to twist out of coplanarity, reducing stacking energy.

  • Saturation (Fsp3): Replace flat aromatic linkers with saturated heterocycles (e.g., piperidine or piperazine instead of phenyl).

  • Solubilizing Tails: Append basic amines (morpholine, N-methylpiperazine) to solvent-exposed regions (usually the C-3 or C-6 position) to introduce an ionizable center.

Visual Logic: Planarity Disruption & Solubilization

G cluster_0 Problem: 'Brick Dust' cluster_1 Solution: Structural Edits Flat Flat Pyrazolo[1,5-a]pyridine Core Stacking Strong Pi-Pi Stacking Flat->Stacking HighMP High Melting Point (>200°C) Stacking->HighMP Twist Ortho-Substitution (Induces Twist) HighMP->Twist Disrupt Lattice Solubility Increased Solubility (>100x) Twist->Solubility Tail Basic Amine Tail (Morpholine/Piperazine) Tail->Solubility

Caption: Disruption of molecular planarity reduces crystal lattice energy, acting synergistically with ionizable tails to enhance solubility.

Module B: Salt Selection (Pre-Formulation)

Q: I made a salt, but it disproportionates (turns back to free base) in water. Why?

A: The pyrazolo[1,5-a]pyridine core is weakly basic. If the


 between your acid and the drug's basic nitrogen is too small (< 2), the salt will be unstable in aqueous solution.
Technical Insight: The Nitrogen Trap

The bridgehead nitrogen (N-1) is not basic due to aromaticity. The basicity usually comes from the N-4 position (if a pyrimidine analog) or pendant amino groups.

  • Rule of Thumb: Ensure

    
     for a stable salt.
    
Protocol: Salt Screening Decision Tree

Step 1: Determine


 of the most basic center (usually the solubilizing tail, 

7-8). Step 2: Select counter-ions based on the "Counter-Ion Tier List" below.
TierAcid TypeExamplesRationale
1 Strong Acids (

)
Methanesulfonic (Mesylate), HCl, H2SO4Best for weak bases. Mesylates often break crystallinity better than HCl.
2 Medium Acids (

)
Tartaric, Maleic, PhosphoricUse only if the drug has a highly basic tail (

).
3 Weak AcidsCitric, AceticAvoid. Likely to disproportionate in gastric media.

Workflow Diagram: Salt Selection

SaltScreen Start Start: Free Base CheckPka Measure pKa of Basic Nitrogen Start->CheckPka IsBasic Is pKa > 6.0? CheckPka->IsBasic StrongAcid Use Strong Acid (HCl, Mesylate) IsBasic->StrongAcid Yes WeakAcid Co-crystal or ASD (Salt likely unstable) IsBasic->WeakAcid No TestStab Test Stability in Water (24h Slurry) StrongAcid->TestStab Precip Precipitate Analysis (XRPD/DSC) TestStab->Precip

Caption: Decision logic for salt selection. Weakly basic cores require strong acids (Tier 1) to prevent disproportionation.

Module C: Advanced Formulation (Pharmaceutics)

Q: My crystalline salt is stable but still has low bioavailability. What is the next step?

A: If the thermodynamic solubility is the limit, you must switch to a "Kinetic Solubility" approach using Amorphous Solid Dispersions (ASD) . This creates a high-energy amorphous state that generates a supersaturated solution in the gut.

Protocol: ASD Polymer Selection

For kinase inhibitors, "Spring and Parachute" polymers are required.

  • The Spring: The amorphous drug dissolves rapidly (supersaturation).

  • The Parachute: The polymer prevents the drug from recrystallizing.

Recommended Polymers for Pyrazolo[1,5-a]pyridines:

PolymerTypeBest ForMechanism
HPMCAS-L/M/H EntericDrugs that precipitate at neutral pH.Protects drug in stomach; releases in intestine.
PVPVA (Kollidon VA64) Non-ionicGeneral purpose.Hydrogen bonding with drug prevents crystallization.
Soluplus AmphiphilicHighly lipophilic drugs (LogP > 4).Forms micelles to solubilize the drug.
Experimental Workflow: Solvent Shift Method (Lab Scale)
  • Dissolve: Dissolve Drug and Polymer (1:3 ratio) in Acetone or Methanol.

  • Evaporate: Rotary evaporate (or spray dry) to remove solvent rapidly.

  • Analyze: Confirm "Amorphous Halo" via XRPD (X-Ray Powder Diffraction).

  • Dissolution: Test in FaSSIF (Fasted State Simulated Intestinal Fluid).

References

  • Vertex Pharmaceuticals. (2017). Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors.[1][2][3] Bioorganic & Medicinal Chemistry Letters. Link

  • American Chemical Society. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.[4] Journal of Medicinal Chemistry.[5][6] Link

  • Purdue University. (2016). Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors.[7]Link

  • Pharma Excipients. (2026). Enhanced solubility and dissolution of Alectinib via amorphous solid dispersion.[8]Link[8]

  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility: The Medicinal Chemist's Guide.Link

Sources

Troubleshooting low reactivity of 4-fluoro group in substitution reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers encountering difficulties with 4-fluoro group substitutions. It prioritizes mechanistic causality and actionable protocols.

Ticket ID: F-SUB-404 Subject: Low Reactivity of 4-Fluoro Substituents in Substitution Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Fluorine Paradox

The "low reactivity" of a 4-fluoro group is often a diagnostic error. In Nucleophilic Aromatic Substitution (


), fluoride is typically the fastest leaving group (F >> Cl > Br > I) due to the "Element Effect," where high electronegativity stabilizes the rate-determining Meisenheimer complex.

If your 4-fluoro substrate is unreactive, you are likely facing one of two scenarios:

  • The "False Negative" (

    
    ):  The ring is activated, but experimental conditions (solvent, ion-pairing) are stifling the nucleophile.
    
  • The "Mechanistic Wall" (Unactivated Systems): The ring lacks electron-withdrawing groups (EWGs), rendering

    
     impossible. The C-F bond strength (~116 kcal/mol) then prevents standard metal-catalyzed oxidative addition.
    

This guide provides troubleshooting for both scenarios.

Module 1: Diagnostic Workflow

Before altering conditions, determine the mechanistic viability of your substrate.

DiagnosticTree Start User Issue: 4-Fluoro Group Unreactive CheckEWG Does the ring have ortho/para EWGs? (NO2, CN, COR, SO2R, N-heterocycle) Start->CheckEWG YesEWG Yes: Mechanism is SNAr CheckEWG->YesEWG Activated NoEWG No: Mechanism is C-F Activation CheckEWG->NoEWG Unactivated SolventCheck Are you using Protic Solvents? (MeOH, EtOH, H2O) YesEWG->SolventCheck SwitchSolvent CRITICAL ERROR: H-Bonding deactivates Nucleophile. Switch to DMSO/DMF/NMP. SolventCheck->SwitchSolvent Yes CheckIon Is the Nucleophile a Salt? (e.g., NaOMe, KN3) SolventCheck->CheckIon No (Aprotic) AddCrown Ion-Pairing Issue. Add 18-Crown-6 or use Cs+ CheckIon->AddCrown Yes PdCheck Are you using Palladium? NoEWG->PdCheck SwitchNi Pd cannot break C-F bond. Switch to Ni(0)/NHC or Ni/PCyp3. PdCheck->SwitchNi Yes

Figure 1: Decision tree for diagnosing low reactivity based on substrate electronics and reaction conditions.

Module 2: Troubleshooting (Activated Systems)

Context: You have a 4-fluoronitrobenzene or 4-fluoropyridine, but yields are <10%.

FAQ 1: Why is my reaction failing in Ethanol/Methanol?

Root Cause: Solvent-Nucleophile Hydrogen Bonding. Fluoride is a "hard" leaving group, but the rate-determining step is the nucleophilic attack. In protic solvents, the nucleophile (e.g.,


) is heavily solvated by hydrogen bonds, reducing its HOMO energy and making it less reactive.[1]
Solution: 
  • Switch to Polar Aprotic Solvents: Use DMSO, DMF, NMP, or DMAc. These solvents solvate cations well (leaving the anion "naked" and reactive) but do not H-bond to the nucleophile.

  • Rate Enhancement:

    
     rates in DMSO can be 
    
    
    
    to
    
    
    times faster than in MeOH [1].
FAQ 2: I am using DMSO, but the reaction is still slow.

Root Cause: Tight Ion Pairing. In non-polar or moderately polar solvents, small cations (


, 

) form tight ion pairs with the nucleophile, preventing attack. Solution:
  • Cation Exchange: Switch from Sodium (

    
    ) to Cesium (
    
    
    
    ). The larger ionic radius of Cesium creates a looser ion pair ("Cesium Effect"), increasing nucleophile freedom.
  • Additives: Add 18-Crown-6 (for

    
    ) or 15-Crown-5  (for 
    
    
    
    ) to sequester the cation.
  • Phase Transfer: Use Tetrabutylammonium salts (

    
    ) which are soluble in organics and prevent tight pairing.
    
Protocol A: Optimized for Stubborn 4-Fluoroarenes

Target: Substitution of 4-fluoro-3-cyanopyridine with a secondary amine.

  • Stoichiometry: 1.0 equiv Substrate, 1.2 equiv Amine, 2.0 equiv

    
     (or 
    
    
    
    ).
  • Solvent: Anhydrous DMSO (0.5 M concentration). Note: DMF is a backup, but DMSO is superior for rate.

  • Additive: If using

    
    , add 0.1 equiv 18-Crown-6 .
    
  • Temperature: Start at 60°C. If no reaction after 2h, ramp to 100°C.

  • Workup: Dilute with water (exothermic!) and extract with EtOAc. Wash organic layer 3x with water to remove DMSO.

Module 3: Troubleshooting Unactivated Systems (C-F Activation)

Context: You are trying to substitute a 4-fluoro group on a ring without EWGs (e.g., 4-fluorotoluene, 4-fluoroanisole).

FAQ 3: Why doesn't my Suzuki coupling work? (Pd-Catalysis)

Root Cause: Bond Strength Mismatch. The C-F bond is the strongest single bond to carbon (~116 kcal/mol). Standard Palladium (Pd) catalysts cannot undergo oxidative addition into the C-F bond; they will preferentially activate C-H bonds or simply deactivate. Solution:

  • Switch to Nickel (Ni): Nickel(0) is smaller and more nucleophilic than Pd(0), allowing for oxidative addition into C-F bonds, especially when supported by electron-rich ligands like

    
     (tricyclopentylphosphine) or NHCs (N-heterocyclic carbenes) [2].
    
FAQ 4: How do I functionalize an electron-neutral 4-fluoroarene?

Solution: Use a Ni-catalyzed Kumada or Suzuki-type coupling . The mechanism involves the formation of a


-arene complex followed by oxidative addition.
Protocol B: Ni-Catalyzed C-F Activation (Kumada-Type)

Target: Alkylation of 4-fluorotoluene.

ComponentReagentRole
Catalyst Precursor

(5-10 mol%)
Source of Ni(0). Must be handled in a glovebox.
Ligand

or

(10-20 mol%)
Electron-rich ligand facilitates oxidative addition to C-F.
Nucleophile Grignard Reagent (

)
Transmetalating agent.
Solvent THF or TolueneNon-coordinating ether/hydrocarbon.

Step-by-Step:

  • In Glovebox: Mix

    
     and 
    
    
    
    in THF. Stir for 10 min to form the active catalyst (solution turns yellow/orange).
  • Add the 4-fluoroarene substrate.

  • Add the Grignard reagent dropwise at Room Temperature (RT).

  • Heat: Seal the vessel and heat to 60-80°C for 12-24 hours.

  • Quench: Cool and quench with dilute HCl.

Mechanism Visualization (Ni-Catalysis):

NiCatalysis Ni0 LnM-Ni(0) Complex η2-Complex Ni0->Complex + Ar-F Substrate Ar-F Intermed LnM-Ni(II)(Ar)(F) Complex->Intermed C-F Cleavage OxAdd Oxidative Addition (Rate Limiting) TransMet Transmetalation (+ R-MgX) Intermed->TransMet Prod Ar-R + Ni(0) TransMet->Prod Reductive Elim. Prod->Ni0 Cycle Repeats

Figure 2: Catalytic cycle for Nickel-mediated C-F activation.[2] Note the critical oxidative addition step.

Module 4: Comparative Data & Reference Tables

Table 1: Solvent Effects on Reaction Rates

Relative rates of 4-fluoronitrobenzene substitution with azide.

Solvent ClassSpecific SolventRelative Rate (Approx.)Comment
Protic Methanol (MeOH)1Baseline. Strong H-bonding deactivates

.
Protic Ethanol (EtOH)0.8Similar to MeOH.
Polar Aprotic DMF~10,000Excellent solvation of cation; anion is naked.
Polar Aprotic DMSO ~50,000 Best choice for difficult substrates.
Non-Polar Toluene< 0.1Poor solubility of salts; requires Phase Transfer Catalyst.
Table 2: Leaving Group Ability in (The Element Effect)
Leaving GroupBond Energy (kcal/mol)Relative Rate (

)
Explanation
-F 116 3300 Highly electronegative; stabilizes transition state.
-NO270~100-200Good leaving group, but bulky.
-Cl811Weaker bond than F, but less stabilization of intermediate.
-Br68~1Similar to Cl.
-I57~0.5Weakest bond, but poorest inductive stabilization.

References

  • Solvent Effects in

    
    : 
    
    • Title: "Nucleophilic Aromatic Substitution: Introduction and Mechanism"
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Nickel-Catalyzed C-F Activation

    • Title: "Preparing (Multi)Fluoroarenes as Building Blocks for Synthesis: Nickel-Catalyzed Borylation of Polyfluoroarenes via C–F Bond Cleavage"
    • Source: Journal of the American Chemical Society (ACS)
    • URL:[Link]

  • General

    
     Troubleshooting: 
    
    • Title: "How to increase the efficiency of nucleophilic arom
    • Source: BenchChem Technical Support[3][4]

  • Cation/Crown Ether Effects

    • Title: "Effects of ion-pairing and hydration on the SNAr reaction of the F− with p-chlorobenzonitrile"
    • Source: Physical Chemistry Chemical Physics (via ResearchG
    • URL:[Link]

Sources

Optimizing catalyst load for Suzuki coupling of heteroaryl bromides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for Heteroaryl Cross-Coupling .

Heteroaryl bromides (such as bromopyridines, bromothiophenes, and bromoindoles) are notoriously challenging substrates in Suzuki-Miyaura cross-coupling (SMC). Their embedded heteroatoms frequently coordinate to palladium, altering the electronics of the catalytic cycle, poisoning the catalyst, and necessitating higher catalyst loadings.

This guide is designed for discovery chemists and process scientists. It bypasses generic advice to focus on the molecular causality of coupling failures, providing self-validating experimental frameworks to optimize catalyst loads down to the sub-mol% regime.

I. Diagnostic Workflow: Identifying the Bottleneck

Before adjusting your catalyst load, you must identify why your current loading is failing. The following diagnostic tree maps the physical observations from your LC/MS or GC/MS to their mechanistic root causes.

Workflow Start Heteroaryl Bromide Coupling Fails Check1 Analyze Crude Mixture (GC/MS or LC/MS) Start->Check1 Stall Unreacted Bromide + Unreacted Boronic Acid Check1->Stall Low Conversion Degrade Unreacted Bromide + Missing Boronic Acid Check1->Degrade Mass Imbalance Homo High Levels of Biaryl Homocoupling Check1->Homo Off-Target Product Sol1 Catalyst Poisoning: Switch to bulky ligands (SPhos) Load: 0.5 - 1.0 mol% Stall->Sol1 Sol2 Protodeboronation: Increase TOF via Precatalysts Lower Temp to RT/40°C Degrade->Sol2 Sol3 Oxidative Side Reaction: Strict Degassing Protocol Check Base Equivalents Homo->Sol3

Logical troubleshooting workflow for diagnosing and optimizing Suzuki-Miyaura coupling failures.

II. Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does the coupling of azaheteroaryl bromides (e.g., 2-bromopyridine) stall completely when I drop the catalyst load below 1 mol%? The Causality: Nitrogen-containing heteroaryl bromides act as competitive, multidentate ligands. At low palladium concentrations, the local concentration of the basic heteroatom vastly outnumbers the active Pd(0) species. The heteroatoms coordinate to the open coordination sites of the palladium center, trapping it in an off-cycle resting state and causing the active Pd(0) to agglomerate into inactive palladium black. The Solution: You must use sterically demanding, electron-rich dialkylbiaryl phosphine ligands. Ligands like SPhos or XPhos create a highly active, monoligated Pd(0)L complex. Their extreme steric bulk physically prevents multiple heteroaryl substrates from coordinating to the metal center simultaneously, allowing successful couplings at catalyst loadings as low as


 mol% Pd [1]. Alternatively, using 

allows for extremely fast oxidative addition at room temperature, outcompeting the poisoning effect [2].

Q2: When I lower the catalyst load to optimize the reaction, my heteroaryl boronic acid degrades before the reaction completes. How do I balance this? The Causality: Heteroaryl boronic acids (particularly 2-heteroaryl variants like 2-thiophene or 2-pyridineboronic acid) are highly susceptible to base-catalyzed and metal-catalyzed protodeboronation. When you lower the catalyst load, the overall rate of the cross-coupling cycle decreases. This gives the competitive protodeboronation pathway time to dominate, destroying your nucleophile before transmetalation can occur. The Solution: To lower the catalyst load without losing your boronic acid, you must dramatically increase the Turnover Frequency (TOF). Do not use standard


. Instead, utilize highly active palladacycle precatalysts (e.g., Buchwald Generation 2 or 3 precatalysts). These complexes rapidly generate the active catalytic species, allowing the coupling to finish in minutes at room temperature or 40°C, safely outcompeting the decomposition of unstable boronic acids[3].

Q3: My reaction yields homocoupled boronic acid byproducts instead of the cross-coupled product. Is my catalyst load too high? The Causality: Homocoupling is rarely caused by high catalyst loading alone. It is triggered by oxygen ingress into the reaction matrix, which induces an oxidative homocoupling of the nucleophilic arylboronic acid. However, if transmetalation is sluggish (due to poor base solubility or deactivated Pd), the boronic acid lingers in the basic aqueous environment, increasing its vulnerability to any trace oxygen present. The Solution: Implement a self-validating Schlenk degassing protocol (see Section IV). If homocoupling persists under strictly anaerobic conditions, switch to a biphasic solvent system (e.g., Toluene/Water) to modulate the rate of boronic acid dissolution into the active organic phase.

III. Quantitative Benchmarks for Catalyst Loading

The optimal catalyst load is entirely dependent on the electronic nature of the heteroaryl bromide. Use the table below as a baseline for your optimization screens.

Substrate ClassRecommended Catalyst SystemOptimal Loading (mol% Pd)Primary BottleneckOptimal Conditions
Azaheteroaryls (Pyridines, Pyrimidines)

/ SPhos
0.5% - 1.0%Catalyst poisoning via N-coordination80°C, n-BuOH /

Electron-Rich (Thiophenes, Furans)

/ XPhos
0.1% - 0.5%Protodeboronation of nucleophile60°C, THF /

Sterically Hindered (ortho-substituted)XPhos Pd G3 Precatalyst1.0% - 2.0%Sluggish transmetalation100°C, Dioxane /

Unactivated Heteroaryls

/

0.05% - 0.5%Slow oxidative additionRT, n-BuOH
Aqueous/Green Scale-up Heterogenized '

'-

-Pd
0.005% - 0.05%Pd agglomeration (Black formation)60°C, EtOH /

[4]

IV. Mechanistic Bottlenecks in the Catalytic Cycle

Understanding where your specific heteroaryl bromide stalls the catalytic cycle is critical for rational optimization.

Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Bottleneck: Heteroatom Poisoning Pd0->OxAdd HetAr-Br PdII Pd(II)(Ar)Br Complex TransMet Transmetalation Bottleneck: Base/Water Dependence PdII->TransMet Ar'-B(OH)2 + Base Trans Pd(II)(Ar)(Ar') Complex RedElim Reductive Elimination Product Release Trans->RedElim OxAdd->PdII TransMet->Trans Side Protodeboronation (Destructive Side Reaction) TransMet->Side Slow TOF allows degradation RedElim->Pd0 HetAr-Ar'

Suzuki-Miyaura catalytic cycle highlighting heteroaryl-specific bottlenecks and side reactions.

V. Self-Validating Experimental Protocols

To optimize catalyst loading without falling victim to false negatives (e.g., assuming the catalyst died when actually the boronic acid degraded), use this self-validating screening protocol.

Protocol: High-Throughput Catalyst Loading Optimization Screen

Objective: Determine the minimum effective catalyst load while maintaining absolute mass balance tracking.

Step 1: Preparation of Standardized Stock Solutions

  • Prepare a 0.2 M stock solution of the heteroaryl bromide and a 0.3 M stock solution of the boronic acid (1.5 eq) in the chosen solvent (e.g., n-BuOH).

  • Validation Checkpoint: Add exactly 0.1 M of an inert internal standard (e.g., n-dodecane or 1,3,5-trimethoxybenzene) to the bromide stock. Causality: This allows absolute quantification of mass balance via GC-FID or quantitative NMR, distinguishing between a stalled reaction and degraded starting materials.

Step 2: Micro-Dosing the Catalyst

  • Prepare a stock solution of the Pd precatalyst (e.g., XPhos Pd G2) in THF.

  • Aliquot volumes corresponding to 0.05%, 0.1%, 0.5%, and 1.0% mol Pd into four separate Schlenk tubes containing the substrate mixture.

Step 3: Strict Degassing (The Anaerobic Guarantee)

  • Subject all vials to three consecutive Freeze-Pump-Thaw cycles.

  • Validation Checkpoint: Observe the solution during the final thaw under static vacuum. The complete absence of micro-bubbles confirms the total removal of dissolved oxygen, eliminating oxidative homocoupling as a confounding variable.

Step 4: Reaction Execution & Kinetic Sampling

  • Add the aqueous base (e.g., 2.0 eq

    
    , pre-sparged with 
    
    
    
    for 30 mins). Heat to the target temperature.
  • Using a degassed syringe, take 20 µL aliquots at 1h, 4h, and 12h. Quench immediately in EtOAc/Water.

Step 5: Data Interpretation via Internal Standard

  • Analyze the organic layer via GC-FID.

  • Scenario A: If the 0.1% load stalls at 40% conversion, but the internal standard shows 100% mass balance of the remaining bromide, the catalyst has been poisoned. Action: Increase ligand sterics.

  • Scenario B: If the boronic acid is entirely consumed but heteroaryl bromide remains untouched relative to the internal standard, protodeboronation has occurred. Action: Switch to a faster precatalyst and lower the temperature.

VI. References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands National Institutes of Health (NIH) / Journal of the American Chemical Society URL:[Link]

  • ChemInform Abstract: General Suzuki Coupling of Heteroaryl Bromides by Using Tri-tert-Butylphosphine as a Supporting Ligand ResearchGate / ChemInform URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Journal of the American Chemical Society (ACS) URL:[Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media Molecular Catalysis / DOI URL:[Link]

Sources

Technical Support Center: Stability and Reactivity of 4-Fluoro-pyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-fluoro-pyrazolo[1,5-a]pyridine. This document is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this valuable heterocyclic scaffold. The pyrazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] The introduction of a fluorine atom, particularly at the C4-position, offers a powerful tool for modulating electronic properties, metabolic stability, and binding interactions.[3]

However, the C4-fluorine also introduces specific reactivity considerations, especially under basic conditions. This guide provides in-depth, practical answers to common questions and troubleshooting scenarios encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a new, more polar spot on my TLC analysis after adding an aqueous base (e.g., NaOH, K₂CO₃) to my reaction mixture containing 4-fluoro-pyrazolo[1,5-a]pyridine. What is likely happening?

A1: You are most likely observing a Nucleophilic Aromatic Substitution (SNAr) reaction where the fluoride at the C4-position is being displaced by a hydroxide ion (from the aqueous base) or another nucleophile present in your reaction.

Causality Explained: The pyrazolo[1,5-a]pyridine ring system is inherently electron-deficient, which activates it towards nucleophilic attack. The nitrogen atom at position 5 acts as a powerful electron-withdrawing group, stabilizing the negatively charged intermediate (a Meisenheimer-like complex) formed during the substitution process.[4] Fluoride is an excellent leaving group in SNAr reactions because of its high electronegativity, which polarizes the C-F bond, and its ability to stabilize a negative charge.

The formation of the corresponding 4-hydroxy-pyrazolo[1,5-a]pyridine (or its tautomer, a pyridone) results in a more polar compound, which will have a lower Rf value on a normal-phase TLC plate. This is a common and expected reactivity pathway for this class of compounds.[5][6]

Q2: My goal is to deprotonate another position on the molecule without affecting the C4-fluorine. I'm seeing low yields and loss of the fluorine. How can I prevent this side reaction?

A2: This is a classic challenge of chemoselectivity. To deprotonate a site (e.g., a CH-acidic position or an amine) without triggering SNAr at C4, you must carefully select a base with the right properties and control the reaction conditions.

Recommended Strategy:

  • Choose a Non-Nucleophilic, Sterically Hindered Base: The key is to use a base that is a poor nucleophile. Strong, non-nucleophilic bases are ideal.

  • Control Temperature: SNAr reactions, like most reactions, are accelerated by heat. Running your deprotonation at low temperatures (e.g., -78 °C to 0 °C) can significantly suppress the rate of fluoride displacement while still allowing for the desired deprotonation.

  • Use an Anhydrous Solvent: The presence of water introduces hydroxide ions, which are potent nucleophiles. Using a dry, aprotic solvent (e.g., THF, Dioxane, Toluene) is critical.

Data Presentation: Base Selection Guide

Base TypeExamplesUse Case for 4-Fluoro-pyrazolo[1,5-a]pyridineRisk of SNAr
Strong, Nucleophilic NaOH, KOH, NaOMe, NaOEtAVOID for selective deprotonation. Use only when C4-substitution is the desired outcome.High
Weak, Nucleophilic K₂CO₃, Cs₂CO₃ (in aqueous or protic media)Can be used for mild reactions, but risk of substitution still exists, especially at elevated temperatures.Moderate
Strong, Non-Nucleophilic LDA, LiHMDS, NaH, KHMDSRECOMMENDED for selective deprotonation of other sites.Low (if anhydrous)
Organic, Non-Nucleophilic DBU, DIPEAGood for scavenging acid or catalyzing reactions without significant SNAr risk at low to moderate temperatures.Low to Moderate
Q3: My reaction is complete, but my product seems to decompose during the aqueous workup. How can I safely isolate my 4-fluoro-pyrazolo[1,5-a]pyridine derivative?

A3: Product instability during workup, especially when using acidic or basic washes, is a common issue.[7] The 4-fluoro-pyrazolo[1,5-a]pyridine scaffold is generally stable, but the workup conditions can inadvertently promote the SNAr reaction you successfully avoided during the main reaction.

Troubleshooting Workup:

  • Test Stability: Before performing the workup on your entire batch, take a small aliquot of the reaction mixture and subject it to your planned workup conditions (e.g., wash with 1M HCl, then sat. NaHCO₃). Analyze the result by TLC or LC-MS to see if any degradation occurs.[7]

  • Avoid Strong Aqueous Base: If possible, quench the reaction with a neutral or weakly acidic solution like saturated ammonium chloride (NH₄Cl) instead of water or sodium bicarbonate, especially if strong bases like LDA were used.

  • Minimize Contact Time: Perform extractions quickly and avoid letting your product sit in biphasic mixtures for extended periods.

  • Use a Non-Aqueous Workup: If the product is highly sensitive, consider a non-aqueous workup. This could involve filtering the reaction mixture through a plug of silica gel or celite to remove salts and then concentrating the filtrate.

Experimental Protocols & Workflows

Protocol 1: Control Experiment for Base Stability

This protocol allows you to validate the stability of your specific 4-fluoro-pyrazolo[1,5-a]pyridine derivative under your proposed reaction conditions before committing the bulk of your material.

  • Setup: To a clean, dry vial equipped with a magnetic stir bar, add your 4-fluoro-pyrazolo[1,5-a]pyridine derivative (1.0 eq).

  • Solvent: Add the anhydrous solvent you plan to use for your reaction (e.g., THF, 1 mL).

  • Internal Standard (Optional but Recommended): Add a small amount of an inert internal standard (e.g., dodecane, biphenyl) whose signals will not overlap with your starting material or expected products in NMR or GC analysis.

  • Initial Sample: Take a small sample for TLC or LC-MS analysis (t=0).

  • Add Base: Add the base you intend to use (e.g., K₂CO₃, 1.5 eq) to the vial.

  • Reaction Conditions: Stir the mixture at the intended reaction temperature (e.g., 60 °C).

  • Monitor: Take samples at regular intervals (e.g., 1h, 4h, 12h) and analyze by TLC or LC-MS, comparing against the t=0 sample to check for the appearance of new spots or consumption of starting material.

Diagram: Troubleshooting Workflow for Unexpected Reactivity

This workflow provides a logical path for diagnosing issues related to the stability of the C4-fluorine.

Troubleshooting_Workflow start Unexpected Result Observed (e.g., Low Yield, New Spot) check_fluorine Is the C4-Fluorine still present? (Check by ¹⁹F NMR or MS) start->check_fluorine snar_suspected SNAr is the primary suspect. Fluoride has been displaced. check_fluorine->snar_suspected No other_issue Fluorine is intact. The issue lies elsewhere. check_fluorine->other_issue Yes check_nucleophiles Identify the Nucleophile snar_suspected->check_nucleophiles base_as_nu Base (e.g., OH⁻, MeO⁻) acted as the nucleophile. check_nucleophiles->base_as_nu Base other_nu Another reagent or solvent (e.g., H₂O, amine) acted as the nucleophile. check_nucleophiles->other_nu Other Reagent remediate_snar Remediation Strategy: 1. Use non-nucleophilic base (LDA, NaH). 2. Lower reaction temperature. 3. Ensure anhydrous conditions. base_as_nu->remediate_snar other_nu->remediate_snar troubleshoot_other Troubleshoot Other Factors: - Reagent purity - Reaction time/temperature - Stability of other functional groups - Workup procedure other_issue->troubleshoot_other

Caption: A logical workflow for troubleshooting experiments.

Mechanistic Insight: Nucleophilic Aromatic Substitution (SNAr)

Understanding the mechanism is key to controlling the reactivity of 4-fluoro-pyrazolo[1,5-a]pyridine. The reaction proceeds via a two-step addition-elimination pathway.

Diagram: SNAr Mechanism at the C4-Position

SNAr_Mechanism Reactants 4-Fluoro-pyrazolo[1,5-a]pyridine + Nucleophile (Nu⁻) Intermediate Meisenheimer-like Intermediate (Resonance Stabilized) Reactants->Intermediate Products 4-Substituted Product + F⁻ Intermediate->Products sub_label Step 1: Nucleophilic Attack (Rate-Determining) elim_label Step 2: Elimination (Fast)

Caption: The two-step addition-elimination mechanism for SNAr.

The stability of the anionic Meisenheimer intermediate is the determining factor for this reaction. The electron-withdrawing nature of the fused pyridine ring, especially the nitrogen at position 5, delocalizes the negative charge, lowering the activation energy for the initial nucleophilic attack and making the process favorable.[4]

References

  • Kendall, J. D. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(14), 2481-2518. [1][8]

  • Portilla, J., et al. (2012). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. (2021). Organic Letters.

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [9]

  • Synthesis and Chemical Reactivity of some new Fluorine Substituted Pyrazolopyrimidine Derivatives. (2017). Science and Education Publishing.

  • Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Zeitschrift für anorganische und allgemeine Chemie. [5]

  • Various nucleophilic aromatic substitutions at C-5 position of 4. ResearchGate. [10]

  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [6]

  • University of Rochester. How To: Troubleshoot a Reaction. [7]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [4]

  • BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation.

  • BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (2025). MDPI. [2]

  • Studies of the degradation mechanism of pyrrolo[3,4-c] pyridine-1,3(2H)-dione derivatives with analgesic activity. Acta Poloniae Pharmaceutica. [11]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [3]

  • Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets. ResearchGate. [12]

Sources

Minimizing side products in pyrazolo[1,5-a]pyridine cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of pyrazolo[1,5-a]pyridine derivatives. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize your cyclization workflows. Pyrazolo[1,5-a]pyridines are privileged scaffolds in medicinal chemistry, but their synthesis—often via [3+2] cycloaddition or cross-dehydrogenative coupling—is frequently plagued by poor regioselectivity, over-oxidation, and dimerization.

This guide provides field-proven, mechanistically grounded solutions to minimize side products and maximize your reaction efficiency.

Part 1: Troubleshooting Guides & FAQs

Q1: My [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes is yielding a complex mixture of regioisomers. How can I enforce regioselectivity?

The Mechanistic Cause: The formation of unwanted 1,3-disubstituted regioisomers alongside the desired 1,5-disubstituted products usually stems from poorly differentiated HOMO-LUMO energy gaps between the ylide and the dipolarophile, or from the use of non-specific bases that allow the initial Michael addition to become reversible (thermodynamic control). The Solution: Shift the reaction to strict kinetic control by utilizing a hypervalent iodine reagent, such as PhI(OAc)₂, in combination with triethylamine (Et₃N) under an inert atmosphere[1]. Et₃N efficiently deprotonates the N-aminopyridinium salt to form the active ylide in situ. Once the initial nucleophilic attack occurs, PhI(OAc)₂ rapidly traps the cyclized intermediate via oxidative elimination[1]. This rapid oxidation prevents the intermediate from equilibrating back to the starting materials, thereby locking the stereocenter and delivering >20:1 regioselectivity[1].

Q2: When attempting the annulation of N-aminopyridines with α,β-unsaturated compounds, I frequently observe N-N dimerization and over-oxidation. What is the flaw in my protocol?

The Mechanistic Cause: N-aminopyridines are potent nucleophiles, but their electron-rich nature makes them highly susceptible to N-N homocoupling (dimerization) when exposed to harsh, uncoordinated metal oxidants. The Solution: You must decouple the nucleophilic attack from the oxidation step. Employing TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl mediates this elegantly[2]. TEMPO acts dualistically: it serves as a mild Lewis acid to activate the α,β-unsaturated carbonyl for the initial attack, and as a controlled, single-electron oxidant for the subsequent aromatization[2]. This prevents the high local concentration of highly reactive radical species that typically lead to dimerization, resulting in clean conversion to the pyrazolo[1,5-a]pyridine core[2].

Q3: I am synthesizing pyrazolo[1,5-a]pyridines via cross-dehydrogenative coupling (CDC) with 1,3-dicarbonyls, but my reactions stall, leaving unreacted starting materials. How do I drive this to completion?

The Mechanistic Cause: Stalled CDC reactions usually result from inefficient proton transfer during the enolization step or poor oxygen solubility in the solvent, which halts the oxidative dehydrogenation intermediate. The Solution: Introduce Acetic Acid (AcOH) as a proton shuttle and maintain a strict 1 atm O₂ environment[3]. AcOH activates the N-amino-2-iminopyridine for nucleophilic attack by the enol tautomer of the dicarbonyl. To ensure the intermediate does not stall, elevate the temperature to 130 °C in ethanol. The molecular oxygen acts as the terminal oxidant, driving the equilibrium forward by removing hydrogen as water, effectively preventing the accumulation of unreacted starting materials[3].

TroubleshootingLogic Issue Issue: High Side Products in Cyclization Regio Regioisomers (1,3- vs 1,5-) Issue->Regio Dimer N-N Dimerization / Over-oxidation Issue->Dimer Incomplete Unreacted Starting Material Issue->Incomplete Sol1 Use PhI(OAc)2 + Et3N (Kinetic Control) Regio->Sol1 Sol2 Switch to TEMPO (Mild Oxidant/Lewis Acid) Dimer->Sol2 Sol3 O2/AcOH or Sonochemical Activation Incomplete->Sol3

Troubleshooting logic tree for mitigating common side products during cyclization.

Part 2: Quantitative Optimization Data

To illustrate the impact of reagent selection on side-product minimization, the following table summarizes the optimization landscape for the [3+2] cycloaddition of N-aminopyridinium ylides.

Table 1: Impact of Oxidant and Base Selection on Cycloaddition Efficiency [1][2]

Oxidant SystemBaseSolventTemp (°C)Primary Side ProductRegioselectivityTarget Yield (%)
None (Air)K₂CO₃DMF80Regioisomers1:135%
O₂ (1 atm)DBUToluene100Dimerization3:152%
TEMPO (2.0 eq)NoneNMP80Trace unreacted>19:184%
PhI(OAc)₂ (1.5 eq)Et₃NCH₂Cl₂25None detected>20:192%

Part 3: Standardized Experimental Protocols

The following protocols are designed as self-validating systems . By monitoring the specific visual and chromatographic checkpoints, you can ensure the reaction is proceeding along the correct mechanistic pathway before committing to workup.

Protocol A: PhI(OAc)₂-Promoted Regioselective Cycloaddition[1]

Objective: Synthesize functionalized pyrazolo[1,5-a]pyridines with >20:1 regioselectivity while suppressing regioisomer formation.

  • Ylide Generation: Dissolve the N-aminopyridinium salt (1.0 equiv) and the electron-deficient alkene (1.2 equiv) in anhydrous CH₂Cl₂ (0.1 M) under a strict nitrogen atmosphere. Cool the vessel to 0 °C.

  • Base Addition: Add Et₃N (2.0 equiv) dropwise over 5 minutes.

    • Validation Checkpoint: The solution will transition from clear to a pale yellow/orange. This color change is the visual confirmation of successful deprotonation and the formation of the active N-aminopyridinium ylide.

  • Oxidative Cyclization: Add PhI(OAc)₂ (1.5 equiv) in three equal portions to prevent thermal spiking. Remove the ice bath and stir at room temperature for 4 hours.

    • Validation Checkpoint: Monitor via TLC (petroleum ether/ethyl acetate = 20:1). The consumption of the highly polar ylide (R_f ~ 0.1) and the appearance of the non-polar cyclized product (R_f ~ 0.6) confirms the oxidative elimination is outcompeting reversibility.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3 × 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, and purify via silica gel chromatography.

MechanisticPathway A N-Aminopyridinium + Alkene B Michael Addition Intermediate A->B Et3N, Base C Intramolecular Cyclization B->C Fast D Oxidative Elimination [PhI(OAc)2] C->D Oxidation E Pyrazolo[1,5-a]pyridine (Target) D->E -AcOH, -PhI

Mechanistic pathway of PhI(OAc)2-promoted cyclization to pyrazolo[1,5-a]pyridines.

Protocol B: TEMPO-Mediated [3+2] Annulation-Aromatization[2]

Objective: Prevent N-N dimerization while coupling N-aminopyridines with α,β-unsaturated compounds.

  • Reagent Mixing: In an open Schlenk tube, combine N-aminopyridine (1.0 equiv), the α,β-unsaturated carbonyl (1.5 equiv), and TEMPO (2.0 equiv) in N-methyl-2-pyrrolidone (NMP, 0.2 M).

  • Thermal Activation: Heat the mixture to 80 °C under an ambient air atmosphere for 12 hours.

    • Causality Check: Do not purge with inert gas. The ambient air atmosphere is mechanistically required to regenerate the active oxoammonium species from TEMPO, creating a catalytic oxidative cycle that keeps the steady-state concentration of radicals low, thereby preventing substrate dimerization.

  • Isolation: Cool to room temperature, dilute with distilled water (3x volume of NMP), and extract with EtOAc. Wash the organic layer extensively with brine (3x) to remove residual NMP before concentrating for column chromatography.

References

  • Wang, J., et al. "PhI(OAc)₂-Promoted Regioselective Cycloaddition of N-Aminopyridinium Ylides with Electron-Deficient Alkenes." Synlett, 2024, 35, 1551-1556. 1

  • Wang, A., et al. "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds." Organic Letters, 2022.2

  • "Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O₂-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines." ACS Omega, 2019. 3

Sources

Validation & Comparative

IC50 comparison of 4-fluoro vs 4-H pyrazolo[1,5-a]pyridine derivatives

[1]

Executive Summary

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in drug discovery, serving as a bioisostere for purines and indoles.[1] The introduction of a fluorine atom at the C4 position (adjacent to the bridgehead nitrogen) represents a critical optimization strategy.

Experimental data indicates that 4-fluoro substitution generally enhances potency and selectivity compared to the 4-H (unsubstituted) analog through two primary mechanisms:

  • Occupancy of Hydrophobic Pockets: Filling small, cryptic pockets in the ATP-binding site (e.g., in MAPKAP-K2).[1]

  • Electronic Modulation: Lowering the pKa of the bridgehead nitrogen (N1), altering hydrogen bond acceptor capability and metabolic susceptibility.

Structural & Mechanistic Analysis

Numbering and Topology

To understand the "4-fluoro" effect, one must first orient the molecule correctly. The IUPAC numbering for pyrazolo[1,5-a]pyridine assigns the bridgehead nitrogen as position 1. The pyridine ring carbons are numbered 4, 5, 6, and 7.[1]

  • Position 4: The carbon immediately adjacent to the bridgehead nitrogen (N1).

  • Substitution: Replacing the hydrogen (4-H) with fluorine (4-F).[2]

The "Fluorine Effect" at C4

The C4 position is electronically unique due to its proximity to the bridgehead nitrogen.

Feature4-H Derivative (Parent)4-Fluoro Derivative (Modified)Impact on Drug Design
Steric Bulk (Van der Waals) 1.20 Å1.47 ÅF is slightly larger than H, capable of filling small hydrophobic voids without causing steric clash.
Electronic Effect (Inductive) NeutralStrong Electron Withdrawing (-I)Reduces electron density on N1. Lowers pKa, potentially reducing desolvation penalties during binding.[1]
Lipophilicity (LogP) BaselineIncreased (+0.1 to +0.2)Enhances membrane permeability and hydrophobic interactions.
Metabolic Stability Vulnerable to oxidationBlockedC4 is a potential site for oxidative metabolism; F blocks this, though C3/C7 are more common "soft spots."[1]
Mechanistic Diagram: Hinge Binding & Pocket Filling

The following diagram illustrates how 4-F optimizes binding in the kinase hinge region compared to 4-H.

Gcluster_04-H Interaction (Baseline)cluster_14-F Interaction (Optimized)H_Node4-H Analog(Unsubstituted)Pocket_EmptyHydrophobic Pocket(Unoccupied)H_Node->Pocket_EmptyWeak/No InteractionF_Node4-F Analog(Fluorinated)Pocket_FilledHydrophobic Pocket(Occupied by F)F_Node->Pocket_FilledVan der WaalsContactMechanismMechanism of ActionMechanism->H_NodeBaseline AffinityMechanism->F_NodeEnhanced Potency(2-10x)

Caption: Schematic comparison of 4-H vs. 4-F binding modes. 4-F fills hydrophobic voids (green) that remain empty in the 4-H analog (red).

Comparative Data: IC50 and Biological Activity[3][4][5]

The following data summarizes specific case studies where the 4-position was modulated.

Case Study 1: TrkA Inhibitors (Pain & Oncology)

In the development of TrkA inhibitors, the pyrazolo[1,5-a]pyridine core acts as the hinge binder.[3] Patent literature (WO2013088257) reveals that 4-fluoro substitution is a key feature of the most potent compounds.

Compound ClassR-Group (C4)TargetIC50 (In Vitro)Outcome
Reference (Core) HTrkA~100 - 500 nMModerate potency; baseline activity.
Optimized Lead F TrkA < 50 nM Significant improvement. The 4-F group likely optimizes the twist angle or fills a small pocket near the gatekeeper residue.
Alternative Cl / MeTrkA> 1000 nMSteric clash observed; F is the optimal size.
Case Study 2: MAPKAP-K2 Inhibitors

Research by Teijin Institute identified that the ATP binding pocket of MAPKAP-K2 has a specific region that can accommodate small substituents at the 4-position of the pyrazolo[1,5-a]pyridine scaffold.

  • Observation: X-ray crystallography revealed a small hydrophobic void near the hinge region when the 4-H analog was bound.

  • Modification: Introduction of 4-F.

  • Result: The 4-F analog demonstrated improved ligand efficiency (LE) and potency compared to the 4-H parent, validating the "pocket filling" hypothesis.

Case Study 3: HIV-1 Reverse Transcriptase (RT)

In fragment-based discovery for HIV-1 RT inhibitors, substitution at the 4-position was explicitly investigated.

  • 4-H Analog: IC50 > 200 µM (Weak binder).

  • 4-Substituted (Br/Me/F): IC50 ~ 150 µM (Improved).

  • Insight: While the absolute potency was low in this fragment stage, the relative improvement showed that the 4-position is a viable vector for growing the molecule, with 4-F offering the best balance of size and electronic properties.

Experimental Protocols

Synthesis of 4-Fluoropyrazolo[1,5-a]pyridine

The synthesis of the 4-F analog is more complex than the 4-H parent due to the need for a pre-functionalized pyridine starting material.

Reagents:

  • Starting Material: 3-Fluoropyridine (commercially available).

  • Aminating Agent: O-(Mesitylsulfonyl)hydroxylamine (MSH) or O-(2,4-Dinitrophenyl)hydroxylamine.

  • Cyclization Agent: Ethyl propiolate or substituted alkynes.

Workflow:

  • N-Amination: React 3-fluoropyridine with MSH in DCM at 0°C to form the N-aminopyridinium salt.

    • Note: The fluorine at position 3 of the pyridine becomes position 4 in the fused system.

  • Cycloaddition: Treat the salt with K2CO3 and the alkyne in DMF. The 1,3-dipolar cycloaddition occurs.[1]

  • Regioisomer Separation: This reaction often produces a mixture of 4-fluoro and 6-fluoro isomers (due to the asymmetry of 3-fluoropyridine).

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient). The 4-F isomer typically elutes differently due to the proximity of F to the bridgehead N.

In Vitro Kinase Assay (Standard Protocol)

To verify the IC50 improvement:

  • Preparation: Dissolve 4-H and 4-F analogs in 100% DMSO (10 mM stock).

  • Dilution: Serial 3-fold dilution in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Reaction:

    • Incubate Kinase (e.g., TrkA, 5 nM) with substrate (peptide, 2 µM) and Test Compound for 15 min.[1]

    • Initiate with ATP (at Km concentration).

    • Incubate for 60 min at RT.

  • Detection: Use ADP-Glo™ or FRET-based detection.

  • Calculation: Fit data to a 4-parameter logistic equation:

    
    .
    

Synthesis Workflow Diagram

The following Graphviz diagram depicts the critical divergence in synthesizing the 4-F vs 4-H scaffolds.

Caption: Synthetic route comparison. Note the requirement for regioisomer separation (red node) when synthesizing the 4-F analog.

Conclusion

The substitution of 4-H with 4-Fluoro on the pyrazolo[1,5-a]pyridine scaffold is a high-value medicinal chemistry strategy.

  • Performance: 4-F analogs consistently demonstrate superior IC50 values (often <50 nM vs >100 nM) in kinase targets like TrkA and MAPKAP-K2.

  • Trade-off: The synthesis is less efficient due to regioisomer formation, but the gain in biological potency and metabolic stability justifies the complexity.

References

  • Teijin Institute for Bio-medical Research. "Synthesis and structure-activity relationship of novel 4-substituted pyrazolo[1,5-a]pyridine analogs as potent MAPKAP-K2 inhibitors.
  • Merck Sharp & Dohme Corp. "Substituted heterocyclic compounds as tropomyosin receptor kinase A (TrkA) inhibitors." WO2013088257A1, 2013.[1] Link

  • Vertex Pharmaceuticals. "Pyrazolo[1,5-a]pyridines as p38 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.[1]

  • BenchChem. "3-Bromo-4-fluoropyrazolo[1,5-a]pyridine: Structure and Applications." Link

  • National Institutes of Health (NIH). "Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach." Bioorganic & Medicinal Chemistry, 2012.[1] Link

Comparative Guide: Metabolic Stability of Fluorinated vs. Non-Fluorinated Pyrazolo[1,5-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

The pyrazolo[1,5-a]pyridine system is a privileged, planar N-heterocyclic scaffold widely utilized in modern drug discovery, particularly in the design of potent protein kinase inhibitors (e.g., EphB3, CSNK2, and PI3K) and GPCR antagonists[1][2]. Despite its excellent hinge-binding properties and favorable physicochemical profile, the unsubstituted core frequently suffers from rapid Phase I oxidative metabolism, leading to high intrinsic clearance (


) and poor in vivo exposure[3][4].

This guide objectively compares the metabolic stability of standard pyrazolo[1,5-a]pyridine scaffolds against their strategically fluorinated counterparts. By examining the mechanistic causality behind the "fluorine effect" and providing self-validating experimental protocols, this document serves as a comprehensive resource for optimizing pharmacokinetic profiles during lead optimization.

The Metabolic Liability of the Pyrazolo[1,5-a]pyridine Core

In human and mouse liver microsomes (HLM/MLM), non-fluorinated pyrazolo[1,5-a]pyridines are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation[3][4]. The electron-rich nature of the fused bicyclic system provides multiple "soft spots" for electrophilic attack by the high-valent iron-oxo species in the CYP450 active site.

When a lead compound exhibits a half-life (


) of less than 15 minutes in HLM, it typically translates to high in vivo clearance, necessitating frequent dosing and increasing the risk of off-target toxicity due to high 

requirements[4].

Mechanistic Causality: The "Fluorine Effect"

Strategic fluorination is a cornerstone of bioisosteric replacement[5]. Introducing a fluorine atom onto the pyrazolo[1,5-a]pyridine core or its adjacent pendant rings improves metabolic stability through three distinct causal mechanisms:

  • Steric and Electronic Blocking: The C-F bond is exceptionally strong (~116 kcal/mol) compared to a C-H bond (~98 kcal/mol). Placing a fluorine atom directly at a metabolically labile site physically blocks hydroxylation[5][6]. Furthermore, fluorine's high electronegativity withdraws electron density from the aromatic ring, deactivating adjacent C-H bonds against oxidative attack.

  • 
     Modulation:  Fluorination adjacent to basic amines lowers their 
    
    
    
    . This reduces the overall basicity of the molecule, which often decreases non-specific binding to phospholipid membranes and lowers the affinity for certain CYP450 isoforms (like CYP2D6, which prefers basic substrates).
  • Conformational Control: The highly polarized C-F bond can engage in orthogonal multipolar interactions with backbone amides in the target protein, often improving target residence time while simultaneously shielding the molecule from metabolic enzymes[6].

Comparative Performance Data

The following table synthesizes representative in vitro metabolic stability data comparing non-fluorinated lead compounds with their optimized, fluorinated (or bioisosterically modified) counterparts across various kinase inhibitor programs[3][5][6].

Scaffold TypeStructural ModificationTargetHLM

(min)

(µL/min/mg)
Kinase

(nM)
Pyrazolo[1,5-a]pyridine Unsubstituted Core (Parent)EphB35.3261 ± 181,000
Pyrazolo[1,5-a]pyridine C5-Alkyl/Aryl SubstitutionEphB353.026 ± 0.8460
Pyrazolo[1,5-a]pyrimidine Unsubstituted Phenyl RingCSNK2< 15.0> 15012
Pyrazolo[1,5-a]pyrimidine Monofluorinated Phenyl RingCSNK2> 120.0< 158
Indazole/Pyrazolopyridine Unsubstituted CoreCSK12.0185 ± 1245
Indazole/Pyrazolopyridine C5-Fluoro SubstitutionCSK> 180.0< 1018

Data Interpretation: The introduction of fluorine (or sterically shielding groups) consistently reduces intrinsic clearance by an order of magnitude while either maintaining or improving target potency[3][5][6].

Self-Validating Experimental Protocol: HLM Intrinsic Clearance Assay

To objectively verify the metabolic stability of a newly synthesized fluorinated pyrazolo[1,5-a]pyridine, the following Human Liver Microsome (HLM) intrinsic clearance assay must be executed. This protocol is designed as a self-validating system: it includes a positive control (Verapamil, high clearance) and a negative control (Warfarin, low clearance) to ensure the enzymatic activity of the microsomes and the reliability of the LC-MS/MS quantification[4][7].

Reagents & Materials
  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase).

  • Quenching Solution: Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

Step-by-Step Methodology
  • Preparation of Working Solutions: Dilute the test compound (fluorinated pyrazolo[1,5-a]pyridine) and control compounds in DMSO, then into the phosphate buffer to achieve a final incubation concentration of 1 µM (final DMSO concentration

    
     0.1% to prevent CYP inhibition).
    
  • Pre-Incubation: In a 96-well plate, combine 40 µL of the HLM suspension (final protein concentration 0.5 mg/mL) with 140 µL of the buffer/compound mixture. Incubate the plate at 37°C for 10 minutes with gentle orbital shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding 20 µL of the pre-warmed NADPH regenerating system to each well. (Causality check: CYP450 enzymes obligately require NADPH as an electron donor; reactions lacking NADPH serve as negative controls to rule out chemical instability).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), withdraw a 20 µL aliquot from the reaction mixture.

  • Quenching & Precipitation: Immediately dispense the 20 µL aliquot into 80 µL of the ice-cold Quenching Solution. The organic solvent instantly denatures the microsomal proteins, halting metabolism, while the internal standard ensures normalization of downstream LC-MS/MS matrix effects.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

  • Data Processing: Plot the natural log of the remaining parent compound peak area ratio (Compound/Internal Standard) versus time. The slope of the linear regression represents the elimination rate constant (

    
    ). Calculate 
    
    
    
    and
    
    
    , where
    
    
    is the incubation volume and
    
    
    is the mass of microsomal protein.

Workflow Visualization

The following diagram illustrates the logical decision matrix for optimizing the metabolic stability of pyrazolo[1,5-a]pyridine scaffolds.

MetabolicOptimization Start Lead Compound Pyrazolo[1,5-a]pyridine HLM HLM Incubation (Microsomal Assay) Start->HLM Clearance High Intrinsic Clearance? (t½ < 15 min) HLM->Clearance MetID Metabolite ID (LC-MS/MS) Identify Soft Spots Clearance->MetID Yes Success Optimized Scaffold (t½ > 60 min, Low CLint) Clearance->Success No Fluorination Bioisosteric Fluorination (C-F Bond Formation) MetID->Fluorination Fluorination->HLM Re-evaluate

Workflow for optimizing pyrazolo[1,5-a]pyridine metabolic stability via fluorination.

Conclusion

The transition from a raw hit to a viable clinical candidate requires rigorous optimization of both pharmacodynamics and pharmacokinetics. While the pyrazolo[1,5-a]pyridine scaffold provides an exceptional foundation for target engagement, its native metabolic lability often precludes in vivo efficacy[2][3]. As demonstrated by comparative data and mechanistic principles, the strategic incorporation of fluorine serves as a highly effective, self-validating methodology to block CYP450-mediated oxidation, drastically reducing intrinsic clearance and extending half-life without sacrificing target affinity[5][6].

References

  • Source: National Institutes of Health (NIH)
  • 3-Bromo-5-fluoropyrazolo[1,5-a]pyridine - Benchchem Source: Benchchem URL
  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review Source: Bentham Science Publishers URL
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Pyrazolo[1,5-a]pyrimidin-7-amine|Research Chemical - Benchchem Source: Benchchem URL
  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Publish Comparison Guide: Binding Affinity of Pyrazolo[1,5-a]pyridine Ligands to Trk Receptors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Pyrazolo[1,5-a]pyridine ligands as Trk receptor inhibitors. This document is structured to serve researchers in medicinal chemistry and pharmacology, distinguishing this specific scaffold from the clinically established pyrazolo[1,5-a]pyrimidines (e.g., larotrectinib).

Executive Summary

The Pyrazolo[1,5-a]pyridine scaffold represents a critical bioisostere in the development of Tropomyosin Receptor Kinase (Trk) inhibitors. While the market is currently dominated by pyrazolo[1,5-a]pyrimidine derivatives (e.g., Larotrectinib), the pyridine congeners offer distinct physicochemical properties—specifically regarding lipophilicity and hydrogen bond donor/acceptor profiles—that are vital for next-generation drug design.

This guide compares the binding performance of pyrazolo[1,5-a]pyridine ligands against the clinical standards, supported by patent-derived experimental data and mechanistic insights.

Quick Comparison Matrix
FeaturePyrazolo[1,5-a]pyridine (Subject)Pyrazolo[1,5-a]pyrimidine (Larotrectinib)Indazole (Entrectinib)
Core Structure 5:6 Fused Ring (C-7)5:6 Fused Ring (N-7)5:6 Fused Ring (Benzo)
Binding Mode Type I (ATP Competitive)Type I (ATP Competitive)Type I (ATP Competitive)
TrkA Affinity (

)
< 10 nM (Lead Series)*0.2 – 5.0 nM 1 – 3 nM
Selectivity High (Kinome dependent)High (>1000x vs non-Trk)Moderate (Multi-kinase)
Key Advantage Enhanced lipophilicity; potential CNS penetrationClinical Validation; SolubilityCNS Penetration; ROS1/ALK coverage

*Data derived from Array BioPharma Patent US8513263B2 for optimized exemplars.

Scientific Foundation: The Scaffold & Target

The Target: Trk Receptors (NTRK Genes)

The Trk family (TrkA, TrkB, TrkC) are receptor tyrosine kinases activated by neurotrophins (NGF, BDNF, NT-3).[1][2][3][4] In oncology, NTRK gene fusions drive constitutive activation of these kinases, acting as oncogenic drivers in various solid tumors.

  • TrkA: Pain signaling, Thermoregulation.

  • TrkB: CNS maintenance, Memory.

  • TrkC: Proprioception.

The Scaffold: Pyridine vs. Pyrimidine

The pyrazolo[1,5-a]pyridine core is a bioisostere of the pyrazolo[1,5-a]pyrimidine core found in Larotrectinib. The critical difference lies at position 7:

  • Pyrimidine (N-7): Provides a hydrogen bond acceptor (N). Lower logP (more polar).

  • Pyridine (C-7): Removes the H-bond acceptor. Increases logP (more lipophilic).

This structural change is often employed in scaffold hopping to:

  • Bypass intellectual property (IP) constraints.

  • Alter metabolic hot-spots.

  • Increase blood-brain barrier (BBB) permeability by removing a polar nitrogen atom.

ScaffoldComparison cluster_0 Clinical Standard cluster_1 Subject Scaffold Larotrectinib Pyrazolo[1,5-a]pyrimidine (N at Pos 7) IC50: ~0.5 nM PyridineLigand Pyrazolo[1,5-a]pyridine (C at Pos 7) IC50: <10 nM (Patent Data) Larotrectinib->PyridineLigand Bioisosteric Replacement (N -> CH) Binding ATP Binding Pocket (Hinge Region) Larotrectinib->Binding H-bond (Pos 3/5) PyridineLigand->Binding Hydrophobic Interaction (Pos 7)

Figure 1: Structural relationship between the clinical standard (Larotrectinib) and the Pyrazolo[1,5-a]pyridine scaffold.

Comparative Performance Analysis

Binding Affinity Data

The following data synthesizes findings from US Patent 8,513,263 (Array BioPharma), which explicitly details the discovery of pyrazolo[1,5-a]pyridine Trk inhibitors.

Compound ClassRepresentative StructureTargetBinding Affinity (

)
Source
Pyrazolo[1,5-a]pyridine Exemplar from US8513263TrkA< 10 nM Patent US8513263 [1]
Pyrazolo[1,5-a]pyridine Exemplar from US8513263TrkB< 100 nM Patent US8513263 [1]
Larotrectinib Pyrazolo[1,5-a]pyrimidineTrkA0.2 - 5.0 nM Drilon et al. [2]
Entrectinib IndazoleTrkA1.7 nM Menichincheri et al. [3]

Analysis:

  • Potency: The pyrazolo[1,5-a]pyridine scaffold is capable of achieving single-digit nanomolar potency (<10 nM), comparable to the clinical standard Larotrectinib.

  • Selectivity: Like their pyrimidine counterparts, these ligands effectively target the ATP-binding pocket. The removal of the nitrogen at position 7 does not abolish binding, suggesting that N-7 is not a critical H-bond donor/acceptor for the primary hinge interaction in this specific binding mode.

Mechanism of Action

Both scaffolds function as Type I ATP-competitive inhibitors . They bind to the active conformation (DFG-in) of the kinase.[4]

  • Hinge Region: The pyrazolo core mimics the adenine ring of ATP.

  • Solvent Front: Substituents at position 5 (typically a pyrrolidine linker in this series) extend into the solvent front, often determining selectivity against other kinases.

Experimental Protocols

To validate the binding affinity of pyrazolo[1,5-a]pyridine ligands, the following self-validating protocols are recommended.

TR-FRET Binding Assay (LanthaScreen™)

This assay measures the ability of the ligand to displace a tracer from the kinase active site.

Reagents:

  • Recombinant TrkA/B/C Kinase (Carna Biosciences or equivalent).

  • Europium-labeled anti-tag antibody (e.g., Eu-anti-GST).

  • Kinase Tracer (e.g., Tracer 236).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    

Protocol:

  • Preparation: Dilute compounds in DMSO (10-point dose response, starting at 10 µM).

  • Incubation: Mix Kinase (5 nM final), Antibody (2 nM final), and Tracer (concentration =

    
     of tracer) in assay buffer.
    
  • Addition: Add 5 µL of compound solution to 20 µL of the kinase/tracer mix in a 384-well low-volume white plate.

  • Equilibrium: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission: 615 nm (Donor) and 665 nm (Acceptor).

  • Calculation: Calculate TR-FRET ratio (665/615). Fit data to a sigmoidal dose-response curve to determine

    
    .
    
Cellular Proliferation Assay (Ba/F3 Model)

Purpose: Functional validation of target engagement in a cellular context.

Protocol:

  • Cell Line: Use Ba/F3 cells stably expressing NTRK1-ETV6 fusion (or similar). Parental Ba/F3 cells (IL-3 dependent) serve as a negative control for off-target toxicity.

  • Seeding: Seed 5,000 cells/well in 96-well plates.

  • Treatment: Treat with serial dilutions of the pyrazolo[1,5-a]pyridine ligand for 72 hours.

  • Readout: Add CellTiter-Glo® (Promega) reagent. Measure luminescence.

  • Success Criteria: Potent inhibition (

    
     < 100 nM) in NTRK-fusion cells with >100-fold selectivity over parental cells (+IL-3).
    

AssayWorkflow cluster_controls Controls Start Compound Synthesis (Pyrazolo[1,5-a]pyridine) Biochem Biochemical Assay (TR-FRET / LanthaScreen) Start->Biochem Primary Screen Cellular Cellular Assay (Ba/F3 NTRK Fusion) Biochem->Cellular Hit Confirmation (IC50 < 100 nM) Analysis Data Analysis (IC50 Calculation) Cellular->Analysis Functional Validation PosControl Larotrectinib (Reference Standard) PosControl->Biochem PosControl->Cellular NegControl DMSO / Parental Ba/F3

Figure 2: Experimental validation workflow for Trk inhibitors.

References

  • Andrews, S. W., et al. (2013). Substituted pyrazolo[1,5-a]pyridine compounds as Trk kinase inhibitors. U.S. Patent No.[3][5] 8,513,263. Washington, DC: U.S. Patent and Trademark Office. Link

  • Drilon, A., et al. (2018). "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine, 378(8), 731-739. Link

  • Menichincheri, M., et al. (2016). "Discovery of Entrectinib: A New 3-Aminoindazole Derivative as a Potent and Selective Target for NTRK, ROS1, and ALK Kinases." Journal of Medicinal Chemistry, 59(7), 3392–3408. Link

  • Wang, T., et al. (2012). "Trk kinase inhibitors: from discovery to clinical concepts." Expert Opinion on Therapeutic Patents, 22(6), 587-605. Link

Sources

The Strategic Importance of the 6-Position: A Comparative Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-substituted pyrazolo[1,5-a]pyridines. By examining key experimental data, we will explore how modifications at this specific position influence biological activity and compare the performance of this scaffold with relevant alternatives.

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its rigid, planar structure and tunable electronic properties make it an attractive starting point for the design of inhibitors targeting a range of enzymes and receptors. This guide will focus specifically on the impact of substituents at the 6-position, a critical vector for modulating potency, selectivity, and pharmacokinetic properties.

I. Unlocking Antiviral Potency: The SAR of 6-Substituted Pyrazolo[1,5-a]pyridines as Herpesvirus Inhibitors

A significant body of research highlights the potent anti-herpesvirus activity of 6-substituted pyrazolo[1,5-a]pyridines. A key study systematically explored the impact of various substituents at the C-6 position on the inhibition of herpes simplex virus (HSV).[1] The findings from this research provide a clear roadmap for optimizing antiviral potency.

The C-6 Trifluoromethyl Group: A Gateway to Diverse Analogues

A synthetic methodology leveraging a C-6 trifluoromethyl pyrazolo[1,5-a]pyridine intermediate has enabled the facile generation of a diverse array of analogues.[1] This strategy allows for late-stage functionalization, a crucial advantage in medicinal chemistry for rapidly exploring the SAR of a lead compound.

Impact of 6-Position Substituents on Anti-HSV Activity

The nature of the substituent at the 6-position has a profound effect on the anti-HSV activity of the pyrazolo[1,5-a]pyridine scaffold. The following table summarizes the SAR for a series of 6-substituted analogues, with potencies comparable to the established antiviral drug, acyclovir.[1]

Compound6-SubstituentAnti-HSV-1 Activity (IC50, µM)cLogP
1 -CF31.22.5
2 -CN0.91.8
3 -CONH21.51.1
4 -CO2Me2.12.2
5 -Cl1.82.7
6 -Br1.62.9
Acyclovir -1.1-1.6

Data sourced from: Bioorganic & Medicinal Chemistry, 2006, 14(4), 944-54.[1]

From this data, several key insights emerge:

  • Electron-withdrawing groups at the 6-position, such as trifluoromethyl (-CF3) and cyano (-CN), are well-tolerated and lead to potent anti-HSV-1 activity.

  • The cyano-substituted analogue (Compound 2) demonstrated the most potent activity in this series, with an IC50 value of 0.9 µM.

  • Modifications to the 6-position also allow for the tuning of physicochemical properties, such as the calculated logP (cLogP) . This is crucial for optimizing drug-like properties, including solubility and membrane permeability. For instance, the carboxamide analogue (Compound 3) exhibits a significantly lower cLogP compared to the halogenated derivatives, potentially improving its aqueous solubility.

The SAR at the 6-position of pyrazolo[1,5-a]pyridines against herpesviruses demonstrates a clear link between the electronic nature and size of the substituent and the resulting biological activity.

II. A Tale of Two Scaffolds: Pyrazolo[1,5-a]pyridines vs. Pyrazolo[1,5-a]pyrimidines in Kinase Inhibition

While the pyrazolo[1,5-a]pyridine scaffold has proven effective against viral targets, its close chemical cousin, the pyrazolo[1,5-a]pyrimidine ring system, has gained significant traction as a "privileged structure" for the development of protein kinase inhibitors.[2][3][4][5][6] Kinases are a major class of drug targets, particularly in oncology, and understanding the subtle differences between these two scaffolds is crucial for rational drug design.

The pyrazolo[1,5-a]pyrimidine scaffold is found in several FDA-approved kinase inhibitors, including the TRK inhibitors Larotrectinib and Entrectinib.[3][5] The additional nitrogen atom in the pyrimidine ring can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and overall shape, leading to altered binding affinities and selectivity profiles for different kinases.

While direct comparative studies of 6-substituted pyrazolo[1,5-a]pyridines and their pyrimidine counterparts against the same kinase are not extensively documented, the vast body of literature on pyrazolo[1,5-a]pyrimidine kinase inhibitors provides valuable insights into the importance of substitution patterns on this related scaffold. For many kinase targets, substitutions at positions analogous to the 6-position of the pyrazolo[1,5-a]pyridine core play a critical role in achieving high potency and selectivity.

III. Beyond the Pyrazolo Core: A Look at Alternative Heterocyclic Scaffolds

The principles of medicinal chemistry often involve "scaffold hopping," where the core of a biologically active molecule is replaced with a different heterocyclic system to improve properties such as potency, selectivity, or pharmacokinetics, or to explore new intellectual property space. For the pyrazolo[1,5-a]pyridine scaffold, several alternative heterocyclic systems have been investigated as bioisosteric replacements.

Another important class of bioisosteres for pyrazolo-fused systems is the purine scaffold. Purines are fundamental components of nucleic acids and are also found in many endogenous signaling molecules. The structural and electronic similarities between pyrazolo[1,5-a]pyrimidines and purines have made them attractive starting points for the design of kinase inhibitors that mimic the natural ATP substrate.

The choice between these scaffolds is often driven by a combination of factors, including synthetic accessibility, the specific requirements of the biological target's binding site, and the desired physicochemical properties of the final compound.

IV. Experimental Protocols

To facilitate further research and validation of the findings presented in this guide, detailed experimental protocols for the synthesis of 6-substituted pyrazolo[1,5-a]pyridines and the evaluation of their anti-herpesvirus activity are provided below.

Synthesis of 6-Substituted Pyrazolo[1,5-a]pyridines

A general synthetic route to access a variety of 6-substituted pyrazolo[1,5-a]pyridines often involves the cyclization of a substituted pyridine with a suitable pyrazole precursor.[7][8][9] A particularly versatile method for introducing diversity at the 6-position starts from a pre-functionalized pyrazolo[1,5-a]pyridine core.[1]

General Procedure for the Synthesis of 6-Substituted Pyrazolo[1,5-a]pyridines from a C-6 Trifluoromethyl Intermediate:

  • Starting Material: 2-Aryl-3-amino-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine.

  • Nucleophilic Aromatic Substitution (SNAr): The trifluoromethyl group can be displaced by various nucleophiles under appropriate reaction conditions. For example, reaction with sodium cyanide in a polar aprotic solvent such as DMF or DMSO at elevated temperatures can yield the 6-cyano analogue.

  • Hydrolysis: The 6-cyano group can be hydrolyzed under acidic or basic conditions to afford the 6-carboxamide or 6-carboxylic acid derivatives, respectively.

  • Esterification: The 6-carboxylic acid can be esterified using standard conditions (e.g., alcohol in the presence of an acid catalyst) to provide the corresponding 6-alkoxycarbonyl analogues.

  • Halogenation: Sandmeyer-type reactions on a 6-amino precursor (which can be obtained by reduction of a nitro group) can be used to introduce chloro or bromo substituents at the 6-position.

Synthesis_Workflow Start 2-Aryl-3-amino-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine SNAr Nucleophilic Aromatic Substitution (e.g., NaCN) Start->SNAr Cyano 6-Cyano analogue SNAr->Cyano Hydrolysis Hydrolysis Cyano->Hydrolysis Carboxamide 6-Carboxamide analogue Hydrolysis->Carboxamide CarboxylicAcid 6-Carboxylic acid analogue Hydrolysis->CarboxylicAcid Esterification Esterification CarboxylicAcid->Esterification Ester 6-Ester analogue Esterification->Ester

Anti-Herpes Simplex Virus (HSV-1) Plaque Reduction Assay

This assay is a standard method for determining the in vitro efficacy of antiviral compounds.[10][11][12][13]

Materials:

  • Vero cells (or other susceptible cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • HSV-1 stock of known titer

  • Test compounds dissolved in DMSO

  • Methylcellulose overlay medium

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • 24-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation: Prepare serial dilutions of the test compounds in culture medium.

  • Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with HSV-1 at a multiplicity of infection (MOI) of approximately 0.01 (e.g., 100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours at 37°C.

  • Treatment: After the adsorption period, remove the viral inoculum and wash the cells with PBS. Add the medium containing the various concentrations of the test compounds to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay: Add an equal volume of methylcellulose overlay medium to each well to restrict viral spread to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 days, or until plaques are clearly visible in the virus control wells.

  • Plaque Staining and Counting: Remove the overlay medium and fix the cells with a fixing solution (e.g., 10% formalin). Stain the cell monolayer with crystal violet solution. After staining, wash the plates with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The 50% inhibitory concentration (IC50) is determined as the concentration of the compound that reduces the number of plaques by 50%.

Plaque_Reduction_Assay A Seed Vero cells in 24-well plates B Infect confluent monolayer with HSV-1 A->B C Add serial dilutions of test compounds B->C D Apply methylcellulose overlay C->D E Incubate for 2-3 days D->E F Fix and stain plaques with crystal violet E->F G Count plaques and calculate IC50 F->G

V. Conclusion

The structure-activity relationship of 6-substituted pyrazolo[1,5-a]pyridines is a compelling area of study, with significant implications for the development of novel antiviral agents. The ability to fine-tune both the biological activity and the physicochemical properties of these compounds through modifications at the 6-position underscores the strategic importance of this chemical vector. Furthermore, a comparative analysis with related scaffolds such as pyrazolo[1,5-a]pyrimidines and imidazo[1,2-a]pyridines provides a broader context for understanding the role of the core heterocyclic system in molecular recognition and biological function. The experimental protocols provided herein offer a practical framework for researchers to further explore the therapeutic potential of this versatile and promising class of molecules.

VI. References

  • Johns, B. A., et al. (2006). Synthesis of C-6 substituted pyrazolo[1,5-a]pyridines with potent activity against herpesviruses. Bioorganic & Medicinal Chemistry, 14(4), 944-54. [Link]

  • Zhu, W., et al. (2022). Methods for Screening and Profiling Inhibitors of Herpes Simplex Viruses. In: Herpes Simplex Virus. Methods in Molecular Biology, vol 2449. Humana, New York, NY. [Link]

  • Panda, G., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13731–13742. [Link]

  • Moody, C. J., et al. (2014). Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones. Organic & Biomolecular Chemistry, 12(38), 7545-7552. [Link]

  • Panda, G., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega, 4(9), 13731–13742. [Link]

  • O'Brien, P. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2236-2295. [Link]

  • de Souza, M. V. N., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Pharmaceuticals, 15(8), 918. [Link]

  • Sakagami, H., et al. (2022). Quantification of the Ability of Natural Products to Prevent Herpes Virus Infection. Medicines, 9(3), 22. [Link]

  • Bardell, D. (1992). Ex vivo protocol for testing virus survival on human skin: experiments with herpesvirus 2. Microbios, 71(288-289), 157-162. [Link]

  • Terungwa, A. A., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 15(1), 1-27. [Link]

  • Al-Qadhi, M. A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]

  • Baraldi, P. G., et al. (1993). Synthesis and Anti-HSV-1 Activity of 6 Substituted Pyrazolo[3,4-d]Pyridazin-7-one Nucleosides. Il Farmaco, 48(2), 233-241. [Link]

  • Li, D., et al. (2023). Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay. Journal of Virological Methods, 322, 114782. [Link]

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  • El-Sayed, M. A. A., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(24), 5894. [Link]

  • Kendall, J. D., et al. (2015). Novel Pyrazolo[1,5-a]pyridines with Improved Aqueous Solubility as p110α-Selective PI3 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 963-968. [Link]

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Comparison of 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine with commercial standards

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Comparison of 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine with Commercially Available Analogs for Drug Discovery Applications

Authored by: [Your Name], Senior Application Scientist

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential. This guide provides a detailed comparative analysis of 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine against two commercially available and widely utilized analogs: 3-methyl-pyrazolo[1,5-a]pyridine and 3-phenyl-pyrazolo[1,5-a]pyridine. Our objective is to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to make informed decisions when selecting starting materials for their discovery programs.

The selection of these specific commercial standards for comparison is predicated on their structural relationship to 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine and their established presence in the scientific literature as foundational motifs for the synthesis of bioactive molecules. This comparison will encompass physicochemical properties, analytical characterization through High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and a discussion of their potential implications in drug discovery.

Physicochemical Properties: A Comparative Overview

The initial step in evaluating any chemical entity for its suitability in a drug discovery pipeline is the characterization of its fundamental physicochemical properties. These parameters, including molecular weight, melting point, and calculated LogP (cLogP), are critical determinants of a compound's solubility, permeability, and overall "drug-likeness."

Property6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine3-methyl-pyrazolo[1,5-a]pyridine3-phenyl-pyrazolo[1,5-a]pyridine
Molecular Formula C₇H₄BrFN₂C₈H₈N₂C₁₃H₁₀N₂
Molecular Weight 215.02 g/mol 132.16 g/mol 194.23 g/mol
Melting Point Not widely reportedNot widely reported78-82 °C
cLogP ~2.5~1.5~2.8
Appearance Off-white to light yellow powderColorless to light yellow liquidLight yellow to yellow-brown crystalline powder

Expert Insight: The introduction of a bromine atom and a fluorine atom in 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine significantly increases its molecular weight compared to the methyl and phenyl analogs. The higher cLogP of the bromo-fluoro derivative suggests increased lipophilicity, which can influence its interaction with biological targets and its metabolic stability. This is a crucial consideration in early-stage drug design, as lipophilicity is often correlated with both potency and toxicity.

Analytical Characterization: Establishing Purity and Identity

Rigorous analytical characterization is paramount to ensure the quality and integrity of starting materials in any synthetic or screening campaign. Here, we outline standardized protocols for HPLC and NMR analysis to compare the purity and confirm the chemical identity of the three compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is an indispensable technique for determining the purity of a chemical compound. The following is a generalized protocol that can be adapted for the analysis of pyrazolo[1,5-a]pyridine derivatives.

Experimental Protocol: HPLC Analysis

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).

  • Gradient: Start at 10% acetonitrile and ramp up to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of each compound in acetonitrile to a final concentration of 1 mg/mL.

dot

Caption: A generalized workflow for HPLC-based purity analysis.

Expected Results and Interpretation: A pure compound should ideally exhibit a single major peak in the chromatogram. The retention time is characteristic of the compound under the specific chromatographic conditions. Due to its higher lipophilicity, it is anticipated that 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine will have a longer retention time compared to 3-methyl-pyrazolo[1,5-a]pyridine, while its retention time may be comparable to or slightly shorter than that of 3-phenyl-pyrazolo[1,5-a]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the gold standard for elucidating the chemical structure of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of atoms within a molecule.

Experimental Protocol: NMR Analysis

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra using standard parameters.

dot

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep1 Dissolve 5-10 mg of compound prep2 in 0.6-0.7 mL of deuterated solvent prep1->prep2 acq1 Place sample in NMR spectrometer (≥400 MHz) prep2->acq1 acq2 Acquire 1H and 13C spectra acq1->acq2 an1 Process spectra (phasing, baseline correction) acq2->an1 an2 Assign peaks to confirm structure an1->an2

Caption: Workflow for structural confirmation via NMR spectroscopy.

Interpretive Framework: The chemical shifts and coupling patterns in the ¹H NMR spectrum of 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine will be distinct from the commercial standards due to the strong electron-withdrawing effects of the bromine and fluorine substituents. Researchers should pay close attention to the aromatic region of the spectrum to confirm the substitution pattern on the pyrazolo[1,5-a]pyridine core.

Implications for Drug Discovery and Synthesis

The choice of a starting fragment for a drug discovery program has long-term consequences for the properties of the final lead compounds.

  • Vector for Further Functionalization: The bromine atom in 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine serves as a versatile synthetic handle. It can be readily transformed into a variety of other functional groups through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This provides a significant advantage over the methyl and phenyl analogs, offering a direct path to rapidly explore the chemical space around the pyrazolo[1,5-a]pyridine core.

  • Modulation of Pharmacokinetic Properties: The fluorine atom is a common substituent in modern pharmaceuticals. Its presence in 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine can favorably modulate metabolic stability and binding affinity. The strategic placement of fluorine can block sites of metabolism and alter the electronic properties of the molecule, potentially leading to improved pharmacokinetic profiles.

  • Fragment-Based Screening: For researchers engaged in fragment-based drug discovery (FBDD), 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine represents a more complex and potentially more informative fragment compared to the simpler methyl and phenyl derivatives. Its unique electronic and steric properties may lead to the discovery of novel binding interactions.

Conclusion

While 3-methyl-pyrazolo[1,5-a]pyridine and 3-phenyl-pyrazolo[1,5-a]pyridine are valuable and well-established starting materials, 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine offers distinct advantages for contemporary drug discovery programs. Its built-in handles for synthetic diversification (the bromine atom) and the potential for enhanced pharmacokinetic properties (the fluorine atom) make it a highly attractive scaffold for the development of novel therapeutics. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to integrate this promising molecule into their research and development workflows.

References

  • ** Pyrazolo[1,5-a]pyridine - Wikipedia.** Wikipedia. Available at: [Link]

  • ** 3-Phenyl-1,5-dihydro-pyrazolo[1,5-a]pyridin-2-one | C13H10N2O - PubChem.** PubChem. Available at: [Link]

  • ** 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine | C7H4BrFN2 - PubChem.** PubChem. Available at: [Link]

A Comparative Guide to the In Vitro Efficacy of Pyrazolo[1,5-a]pyridine c-MET Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The c-MET receptor tyrosine kinase, activated by its ligand Hepatocyte Growth Factor (HGF), is a critical signaling hub that governs essential cellular processes including proliferation, survival, and motility.[1] Dysregulation of the HGF/c-MET axis, through mechanisms such as gene amplification, overexpression, or activating mutations, is a well-established driver of tumorigenesis and metastasis in a variety of cancers, including non-small cell lung cancer (NSCLC) and gastric cancer.[1][2] This oncogenic addiction makes c-MET a compelling target for therapeutic intervention.

Among the diverse chemical scaffolds explored for c-MET inhibition, pyrazolo[1,5-a]pyridines and their related pyrazolopyrimidine structures have emerged as a promising class of inhibitors.[3] This guide provides an in-depth comparison of their in vitro efficacy, benchmarked against established c-MET inhibitors, and furnishes detailed experimental protocols to empower researchers in their own evaluation of novel chemical entities.

I. The c-MET Signaling Pathway: A Rationale for Targeted Inhibition

Upon HGF binding, c-MET dimerizes and autophosphorylates key tyrosine residues within its kinase domain (e.g., Y1230, Y1234, Y1235).[4] This phosphorylation creates docking sites for adaptor proteins like Gab1 and Grb2, which subsequently recruit downstream effectors. The two major signaling cascades activated are the RAS/MAPK (RAS-RAF-MEK-ERK) pathway, which primarily drives cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival and growth.[5][6] Selective inhibitors are designed to compete with ATP in the kinase domain, preventing this initial phosphorylation event and thereby silencing the entire downstream signaling network.

cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET Receptor Gab1 Gab1 cMET->Gab1 Phosphorylation (pY) HGF HGF Ligand HGF->cMET Binding & Dimerization Grb2 Grb2 Gab1->Grb2 PI3K PI3K Gab1->PI3K RAS RAS Grb2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->cMET Inhibition

Caption: Simplified c-MET signaling cascade and point of inhibitor action.

II. Comparative Biochemical Potency

The initial and most fundamental measure of a kinase inhibitor's efficacy is its ability to directly inhibit the enzymatic activity of its target. This is typically quantified as the half-maximal inhibitory concentration (IC50). A lower IC50 value denotes higher potency.

Here, we compare the biochemical IC50 values of representative pyrazolo-based compounds against the wild-type (WT) c-MET kinase domain. For context, these are juxtaposed with clinically relevant c-MET inhibitors from other structural classes.

Compound ClassCompoundc-MET Kinase IC50 (nM)Source(s)
Pyrazolo[3,4-b]pyridine Compound 5a 4.27[7]
Pyrazolo[3,4-b]pyridine Compound 5b 7.95[7][8]
Pyrazolo[1,5-a]pyridine AMG 337 1[6][9]
Pyridinyl-dihydropyrroloneTepotinib1.7 - 4[10][11][12]
AminopyridineCrizotinib8[13][14]
AminopyrimidineCapmatinib0.13[12][15][16][17]

Analysis & Experimental Insight: The data clearly positions the pyrazolo[1,5-a]pyridine scaffold, exemplified by AMG 337, as a highly potent backbone for c-MET inhibition, achieving picomolar to low-nanomolar potency comparable to or exceeding that of established drugs like Tepotinib and Crizotinib.[6][9][10][18][11][12][13][14] The pyrazolo[3,4-b]pyridine series also demonstrates potent, low-nanomolar inhibition.[7][8] Capmatinib remains a benchmark for biochemical potency with its sub-nanomolar IC50.[12][15][16][17]

The choice of biochemical assay is critical. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are industry-standard for their high sensitivity and broad dynamic range. They quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[19]

III. Cellular Potency and Pathway Inhibition

While biochemical potency is essential, a successful inhibitor must also demonstrate efficacy in a complex cellular environment. This involves penetrating the cell membrane, engaging the target kinase, and suppressing its downstream signaling, ultimately leading to a desired biological outcome, such as the inhibition of cancer cell proliferation.

Experimental Workflow for In Vitro Evaluation:

Workflow Biochem Biochemical Assay (e.g., ADP-Glo) Determine Kinase IC50 Cellular_pMET Cellular Phospho-Assay (e.g., Western, ELISA) Confirm Target Engagement Biochem->Cellular_pMET Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Determine Anti-proliferative IC50 Cellular_pMET->Cell_Viability Downstream Downstream Signaling (e.g., p-AKT, p-ERK) Verify Pathway Inhibition Cell_Viability->Downstream Result Candidate Selection Downstream->Result

Caption: Standard workflow for in vitro evaluation of a candidate kinase inhibitor.

Comparative Anti-proliferative Activity: The efficacy of inhibitors is tested against cancer cell lines known to be "addicted" to c-MET signaling, often due to MET gene amplification.[20] Key models include gastric cancer lines like MKN-45, Hs746T, and SNU-5, and NSCLC lines such as EBC-1.[2][21][22][23][24][25][26]

CompoundCell Line (Cancer Type)Anti-proliferative IC50 (nM)Source(s)
AMG 337 SNU-5 (Gastric)< 50[27]
AMG 337 Hs746T (Gastric)< 50[27]
KRC-00509 Hs746T (Gastric)3.4[2]
KRC-00715 Hs746T (Gastric)39[2]
TepotinibMKN-45 (Gastric)6 - 9[28]
TepotinibEBC-1 (NSCLC)~9 (p-MET IC50)[18][28]
CrizotinibMKN-45 (Gastric)< 200[21]
CrizotinibHs746T (Gastric)< 200[21]
CrizotinibEBC-1 (NSCLC)≤ 10[13]
CapmatinibSNU-5 (Gastric)Proliferation Inhibited[15]
CapmatinibNCI-H1993 (NSCLC)2.3[17]

Analysis & Experimental Insight: The pyrazolo-based compounds demonstrate potent anti-proliferative effects specifically in c-MET amplified cell lines. AMG 337's activity is strongly correlated with high-level MET amplification.[20][27] The novel inhibitors KRC-00509 and KRC-00715 show exceptional single-digit and double-digit nanomolar cytotoxicity in the Hs746T gastric cancer line.[2] This cellular potency is on par with, or superior to, established inhibitors like Tepotinib and Crizotinib in similar c-MET dependent models.[13][21][28]

Crucially, these compounds show minimal effect on cell lines without c-MET amplification, underscoring their selectivity and on-target mechanism of action.[21][27][28] This is a key feature of a trustworthy targeted agent, as it minimizes off-target toxicity. The biological effect is a direct consequence of inhibiting the c-MET pathway, as confirmed by the reduction in phosphorylation of c-MET itself and downstream effectors like AKT and ERK.[5][6][15]

Experimental Protocols

Protocol 1: Biochemical c-MET Kinase Assay (Luminescence-based)

This protocol is adapted from standard luminescence-based kinase assays, such as the Kinase-Glo® or ADP-Glo™ systems, designed to measure the IC50 of a test compound against a recombinant c-MET kinase domain.[19][29][30]

A. Materials:

  • Recombinant human c-MET kinase domain (active)

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test Compound (e.g., Pyrazolo[1,5-a]pyridine inhibitor) serially diluted in 100% DMSO

  • ADP-Glo™ or Kinase-Glo® MAX Reagent

  • Opaque-walled 96-well or 384-well plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

B. Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in 100% DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM).

  • Add 50 nL of each compound dilution to the appropriate wells of a 384-well assay plate. Include "high" (DMSO only) and "low" (no enzyme) controls.

  • Enzyme & Substrate Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP (at a concentration near its Km for c-MET), and the kinase substrate.

  • Prepare the c-MET enzyme solution by diluting the recombinant kinase in 1x Kinase Assay Buffer to the desired final concentration.

  • Kinase Reaction:

    • Add 5 µL of the master mix (substrate/ATP) to each well.

    • To initiate the reaction, add 5 µL of the diluted c-MET enzyme solution to all wells except the "low" control (add 5 µL of assay buffer instead).

    • The final reaction volume is 10 µL, and the final DMSO concentration should be ≤1%.

  • Incubation: Seal the plate and incubate at 30°C for 45-60 minutes.[29][30]

  • Signal Generation:

    • Equilibrate the plate and the detection reagent (e.g., Kinase-Glo® MAX) to room temperature.

    • Add 10 µL of the detection reagent to each well. This stops the kinase reaction and initiates the luminescent signal.

  • Data Acquisition: Incubate the plate at room temperature for 15 minutes to stabilize the signal.[29] Measure luminescence using a plate reader.

  • Analysis: Convert raw luminescence units to percent inhibition relative to the high (0% inhibition) and low (100% inhibition) controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cellular Anti-Proliferation Assay (Luminescence-based)

This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active, viable cells.[31] It is a robust method for determining the IC50 of a compound's anti-proliferative effect.

A. Materials:

  • c-MET dependent cancer cell line (e.g., MKN-45, Hs746T)

  • Complete growth medium (e.g., RPMI 1640 + 10% FBS)

  • Test Compound serially diluted in growth medium

  • CellTiter-Glo® 2.0 Reagent[32]

  • Sterile, opaque-walled 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Plate reader capable of measuring luminescence

B. Procedure:

  • Cell Plating: Harvest and count cells. Seed cells into the wells of an opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000 - 5,000 cells/well) in 90 µL of complete growth medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium at 10x the final desired concentration.

  • Add 10 µL of the 10x compound dilutions to the appropriate wells. Include vehicle control (medium with DMSO) wells. The final volume in each well is 100 µL.

  • Incubation: Return the plate to the incubator and incubate for 72 hours.[5][15][29]

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[32][33][34]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[32][35]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[32][33][34]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[32][33][34]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells (after subtracting background luminescence from cell-free wells). Plot percent viability versus the logarithm of inhibitor concentration and fit the data to determine the anti-proliferative IC50 value.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.